PD 168568
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWLEGGYCVHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719341 | |
| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210688-56-5 | |
| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of Action of Pan-ErbB Inhibitors: A Technical Guide on CI-1033 (Canertinib)
Executive Summary
CI-1033, also known as Canertinib, is a potent, orally bioavailable, and irreversible pan-ErbB tyrosine kinase inhibitor. It targets all four members of the ErbB family of receptor tyrosine kinases: EGFR (ErbB1), HER2/neu (ErbB2), ErbB3, and ErbB4. By covalently binding to a conserved cysteine residue in the ATP-binding pocket of these receptors, CI-1033 effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition of ErbB-mediated signaling, particularly the PI3K/Akt and MAPK/ERK pathways, leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways for their growth and survival.
Mechanism of Action
CI-1033 is a 4-anilinoquinazoline (B1210976) derivative that functions as an irreversible inhibitor of the ErbB family of receptor tyrosine kinases.[1] Its mechanism of action can be detailed in the following steps:
-
Target Binding: CI-1033 selectively targets the intracellular tyrosine kinase domain of EGFR, ErbB2, ErbB3, and ErbB4.[1]
-
Irreversible Inhibition: Unlike reversible inhibitors, CI-1033 forms a covalent bond with a specific cysteine residue within the ATP-binding site of the kinase domain.[2] This irreversible binding permanently inactivates the receptor.
-
Inhibition of Autophosphorylation: By blocking the binding of ATP, CI-1033 prevents the ligand-induced dimerization and subsequent trans-autophosphorylation of the ErbB receptors.
-
Downstream Signaling Blockade: The inhibition of receptor phosphorylation prevents the recruitment and activation of downstream signaling proteins, most notably those in the Phosphoinositide 3-kinase (PI3K)/Akt and the Ras/Raf/MEK/ERK (MAPK) pathways.[3][4]
-
Cellular Effects: The blockade of these critical survival and proliferation pathways ultimately leads to the induction of apoptosis and inhibition of cell growth in ErbB-dependent tumor cells.[5]
Quantitative Data
The inhibitory potency of CI-1033 against various ErbB family members has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | Assay Type | IC50 (nM) | Reference |
| EGFR (ErbB1) | Cell-free assay | 1.5 | [2] |
| ErbB2 (HER2/neu) | Cell-free assay | 9.0 | [2] |
| EGFR Autophosphorylation | A431 cells | 7.4 | [2] |
| ErbB2 Autophosphorylation | MDA-MB-453 cells | 9.0 | [6] |
| ErbB3 Phosphorylation (Heregulin-stimulated) | Cellular Assay | 14 | [2] |
| ErbB4 Phosphorylation (Heregulin-stimulated) | Cellular Assay | 10 | [2] |
Signaling Pathways
CI-1033 effectively abrogates the signaling cascades initiated by the ErbB family of receptors. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways, both of which are critical for cell survival and proliferation.
Caption: CI-1033 inhibits the ErbB receptor family, blocking downstream PI3K/Akt and MAPK pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of CI-1033.
In Vitro Kinase Assay (Irreversible Inhibition)
This assay determines the direct inhibitory effect of CI-1033 on the kinase activity of purified ErbB family members.
Caption: Workflow for determining the in vitro kinase inhibitory activity of CI-1033.
Protocol:
-
Plate Preparation: In a 96-well plate, add the purified recombinant ErbB kinase (e.g., EGFR, ErbB2) and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of CI-1033 or vehicle control (DMSO) to the wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for the covalent binding of the irreversible inhibitor to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
Reaction Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Signal Detection: Terminate the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.[7]
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based EGFR Autophosphorylation Assay
This assay measures the ability of CI-1033 to inhibit EGFR autophosphorylation in a cellular context.
Protocol:
-
Cell Culture: Plate a cell line with high EGFR expression (e.g., A431) in a 96-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Treat the cells with various concentrations of CI-1033 or vehicle control for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with a saturating concentration of Epidermal Growth Factor (EGF) (e.g., 100 ng/mL) for 10-15 minutes at 37°C to induce EGFR autophosphorylation.
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, and wash with ice-cold PBS. Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Detection: The level of phosphorylated EGFR (p-EGFR) and total EGFR can be quantified using a cell-based ELISA or by Western blot analysis as described below.[8][9]
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of CI-1033 on the phosphorylation status of key downstream signaling proteins like Akt and ERK.
Caption: Standard workflow for Western blot analysis of signaling proteins.
Protocol:
-
Sample Preparation: Treat cells with CI-1033 and/or EGF as described in the cell-based autophosphorylation assay. Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Viability/Proliferation Assay (MTT Assay)
This assay measures the effect of CI-1033 on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of CI-1033 or vehicle control.
-
Incubation: Incubate the cells for a specified period, typically 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[10][11]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Conclusion
CI-1033 (Canertinib) is a potent and irreversible pan-ErbB inhibitor that effectively blocks signaling through all four members of the ErbB receptor family. Its mechanism of action, characterized by covalent binding and subsequent inhibition of downstream PI3K/Akt and MAPK/ERK pathways, provides a strong rationale for its investigation as an anticancer agent in tumors driven by ErbB signaling. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of CI-1033 and other similar tyrosine kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Early phase I data on an irreversible pan-erb inhibitor: CI-1033. What did we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canertinib | C24H25ClFN5O3 | CID 156414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Akt, MAPK (Erk1/2), and p38 act in concert to promote apoptosis in response to ErbB receptor family inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
An In-depth Technical Guide on the Dopamine D4 Receptor Binding Affinity of PD 168568
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of PD 168568 for the dopamine (B1211576) D4 receptor. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological and procedural concepts.
Core Focus: this compound and the Dopamine D4 Receptor
This compound is an orally active and potent antagonist of the dopamine D4 receptor (DRD4), characterized by its isoindolinone structure.[1][2][3] Its high selectivity for the D4 receptor over other dopamine receptor subtypes, such as D2 and D3, makes it a significant tool in neuropharmacological research and a person of interest in the development of therapeutics targeting the dopaminergic system.[1][3] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily coupled to Gαi/o proteins.[4][5] Its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][5] This receptor is implicated in a variety of neurological and psychiatric conditions, including schizophrenia, ADHD, and Parkinson's disease, making it a critical target for drug discovery.[4]
Data Presentation: Quantitative Binding Affinity of this compound
The following table summarizes the quantitative data on the binding affinity of this compound for the dopamine D4, D2, and D3 receptors, facilitating a clear comparison of its selectivity.
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] |
| This compound | Dopamine D4 | 8.8[1][3] |
| This compound | Dopamine D2 | 1842[1][3] |
| This compound | Dopamine D3 | 2682[1][3] |
Experimental Protocols: A Representative Radioligand Binding Assay
While the full experimental details from the original report by Belliotti et al. (1998) are not publicly available, this section provides a detailed, representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound like this compound for the dopamine D4 receptor. This protocol is based on established methodologies for similar assays.
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor expressed in a heterologous system (e.g., CHO or HEK293 cells) via a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D4 receptor.
-
Radioligand: A suitable radiolabeled antagonist with high affinity for the D4 receptor, such as [³H]-Spiperone.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D4 antagonist (e.g., 10 µM haloperidol (B65202) or clozapine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (GF/C).
-
Filtration apparatus (Cell Harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells expressing the human dopamine D4 receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well microplate, set up the following for each concentration of the test compound, as well as for total and non-specific binding controls:
-
Total Binding: Cell membranes, [³H]-Spiperone, and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]-Spiperone, and a high concentration of a non-radiolabeled D4 antagonist.
-
Competitive Binding: Cell membranes, [³H]-Spiperone, and the desired concentration of this compound.
-
-
The final assay volume should be consistent across all wells (e.g., 250 µL).
-
-
Incubation:
-
Incubate the microplate at room temperature (or a specified temperature, e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials, add the scintillation cocktail, and allow for equilibration.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Mandatory Visualizations
Dopamine D4 Receptor Signaling Pathway
References
The Function of PD 168568: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor. This guide provides a comprehensive overview of its function, delving into its binding affinity, mechanism of action, and its effects on downstream signaling pathways. Detailed methodologies for key experimental procedures used to characterize this compound are presented, alongside quantitative data and visual representations of its operational framework within cellular systems. This document serves as a technical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the dopaminergic system.
Core Function and Mechanism of Action
This compound functions as a competitive antagonist at the dopamine D4 receptor. Its primary mechanism of action is to bind to the D4 receptor and block the binding of the endogenous ligand, dopamine. This prevents the activation of the receptor and the subsequent initiation of intracellular signaling cascades. The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[1] Upon activation, these receptors couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][[“]][3] By blocking this action, this compound effectively disinhibits adenylyl cyclase, thereby modulating the activity of downstream effectors such as protein kinase A (PKA).
Quantitative Data: Binding Affinity
The affinity of this compound for the dopamine D4 receptor has been quantified using radioligand binding assays. These assays measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor. The inhibitory constant (Ki) is a measure of this binding affinity, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Ki (nM) |
| This compound | Dopamine D4 | 8.8 |
| This compound | Dopamine D2 | 1842 |
Table 1: Binding affinities of this compound for dopamine D4 and D2 receptors. The significantly higher Ki for the D2 receptor highlights the selectivity of this compound for the D4 subtype.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D4 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity radiolabeled antagonist for the D4 receptor (e.g., [³H]-spiperone or a more selective D4 radioligand).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D4 antagonist (e.g., clozapine (B1669256) or haloperidol).
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing ions such as MgCl₂ and NaCl.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D4 receptor in a cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of the non-specific binding control is added.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5][6]
Amphetamine-Stimulated Locomotor Activity in Rats
Objective: To assess the in vivo efficacy of this compound in blocking the behavioral effects of a dopamine agonist.
Materials:
-
Animals: Adult male rats (e.g., Sprague-Dawley or Wistar).
-
Test Compound: this compound.
-
Stimulant: d-amphetamine sulfate.
-
Vehicle: A suitable solvent for dissolving the compounds for administration (e.g., saline or a small percentage of DMSO in saline).
-
Locomotor Activity Chambers: Open-field arenas equipped with automated photobeam detection systems to track horizontal and vertical movement.
Procedure:
-
Acclimation: House the rats in a controlled environment with a regular light-dark cycle and ad libitum access to food and water. Acclimate the animals to the locomotor activity chambers for a set period before the experiment.
-
Drug Administration: Administer this compound (or vehicle) via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the amphetamine challenge.
-
Amphetamine Challenge: After the pretreatment period, administer d-amphetamine (or vehicle) to the rats.
-
Locomotor Activity Recording: Immediately place the rats in the locomotor activity chambers and record their activity for a specified duration (e.g., 60-120 minutes). The automated system will record parameters such as distance traveled, rearing frequency, and stereotypic movements.[7][8][9]
-
Data Analysis: Analyze the locomotor activity data by binning the time into intervals (e.g., 5-10 minutes). Compare the locomotor activity of the different treatment groups (vehicle/vehicle, vehicle/amphetamine, this compound/amphetamine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperactivity in the group pretreated with this compound indicates its antagonist activity at dopamine receptors in vivo.[10][11]
Signaling Pathways and Visualizations
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor, upon binding dopamine, activates an inhibitory G protein (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. Lower cAMP levels lead to reduced activation of Protein Kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins involved in neuronal excitability and gene expression.
Caption: Dopamine D4 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Ki Determination
The workflow for determining the inhibitory constant (Ki) of this compound involves a series of steps from sample preparation to data analysis.
Caption: Experimental workflow for the determination of the Ki value of this compound.
Clinical and Research Implications
This compound, as a selective D4 receptor antagonist, holds potential for investigating the physiological and pathological roles of the dopamine D4 receptor. The D4 receptor has been implicated in various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). The selectivity of this compound for the D4 over the D2 receptor is advantageous, as D2 receptor antagonism is associated with extrapyramidal side effects commonly seen with typical antipsychotic medications.
As of the current date, there is no publicly available information on clinical trials involving this compound. Its primary utility remains as a research tool to elucidate the function of the D4 receptor and to serve as a lead compound for the development of more refined D4-selective therapeutics.
Conclusion
This compound is a valuable pharmacological tool characterized by its high affinity and selectivity for the dopamine D4 receptor. Its function as a D4 antagonist has been demonstrated through in vitro binding assays and in vivo behavioral studies. The detailed experimental protocols and pathway diagrams provided in this guide offer a comprehensive understanding of its mechanism of action and its utility in neuroscience research. Further investigation into the therapeutic potential of selective D4 antagonists like this compound is warranted for the development of novel treatments for dopamine-related CNS disorders.
References
- 1. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. benchchem.com [benchchem.com]
- 7. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potentiation of amphetamine-induced locomotor activity following NMDA-induced retrohippocampal neuronal loss in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Day and night locomotor activity effects during administration of (+)-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibition of d-amphetamine-induced locomotor activity by injection of haloperidol into the nucleus accumbens of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of D4 Dopamine Receptor Antagonists in Glioblastoma Cell Lines: A Technical Overview
Disclaimer: This technical guide addresses the role of D4 dopamine (B1211576) receptor antagonists in glioblastoma cell lines. While the query specified "PD 168568," a selective D4 dopamine receptor antagonist, a comprehensive literature search did not yield any studies directly investigating this specific compound in the context of glioblastoma. Therefore, this document synthesizes the available preclinical research on other selective D4 dopamine receptor antagonists and the broader role of dopamine receptor signaling in glioblastoma.
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy. The tumor microenvironment, rich in neurochemicals, is increasingly recognized as a critical player in GBM pathogenesis. Recent research has unveiled the unexpected role of neurotransmitter signaling pathways, including the dopamine system, in promoting glioblastoma growth and survival. This has led to the exploration of dopamine receptor antagonists, a class of drugs traditionally used as antipsychotics, as potential repurposed therapeutics for glioblastoma.
Dopamine Receptor Expression and Signaling in Glioblastoma
Dopamine receptors are G protein-coupled receptors classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). While D2 and D3 receptor antagonists have shown some anti-glioblastoma activity, the D4 receptor (DRD4) has emerged as a particularly promising target.[1] Studies have shown that DRD4 is expressed in primary glioblastoma tumors and in patient-derived glioblastoma neural stem cells (GNS).[2][3] Notably, higher expression of DRD4 has been correlated with a worse prognosis for glioblastoma patients.[4]
Activation of dopamine receptors in glioblastoma can influence several key signaling pathways that are crucial for tumor progression:
-
MAPK/ERK Pathway: Dopamine receptor signaling can modulate the mitogen-activated protein kinase (MAPK) pathway, which is a central regulator of cell proliferation and survival. Specifically, DRD2 signaling has been shown to amplify MAPK signaling.[5] Antagonism of dopamine receptors can lead to the suppression of the ERK1/2 pathway, contributing to reduced cell growth.[2][3][4][6][7]
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, metabolism, and survival, and its hyperactivation is common in glioblastoma. Dopamine receptor antagonists have been shown to inhibit mTOR, a key component of this pathway.[2][3][4][7]
-
Autophagy Modulation: Autophagy is a cellular recycling process that can either promote cell survival or cell death depending on the context. In glioblastoma, autophagy is often a pro-survival mechanism that contributes to therapy resistance. Several studies have demonstrated that D4 dopamine receptor antagonists can disrupt the autophagy-lysosomal pathway, leading to an accumulation of autophagic vacuoles and subsequent cell death.[2][3][4][6][7] This impairment of autophagic flux represents a key mechanism of action for these compounds.
Quantitative Data on the Effects of D4 Dopamine Receptor Antagonists in Glioblastoma Cell Lines
Several studies have reported the cytotoxic and anti-proliferative effects of various D4 dopamine receptor antagonists on different glioblastoma cell lines. The following tables summarize some of the available quantitative data.
Table 1: In Vitro Efficacy of D4R Antagonists on Glioblastoma Cell Viability
| Compound | Cell Line(s) | Assay | Endpoint | Result | Reference(s) |
| Compound 24 | U251 (TMZ-sensitive), T98 (TMZ-resistant), GSC#83 (primary GBM stem cells) | Cell Viability | Decreased Viability | Maximal efficacy at 10 µM | [1][8] |
| Compound 29 | U251, T98, GSC#83 | Cell Viability | Decreased Viability | Maximal efficacy at 10 µM | [1][8] |
| Compound 12 | U87 MG, T98G, U251 MG | Sulforhodamine B (SRB) assay | Reduced Cell Viability | Dose-dependent reduction, higher than TMZ | [9] |
| Compound 16 | U87 MG, T98G, U251 MG | Sulforhodamine B (SRB) assay | Reduced Cell Viability | Dose-dependent reduction, higher than TMZ | [9] |
Table 2: IC50 Values of Dopamine Receptor Antagonists in Glioblastoma Patient-Derived Xenograft (PDX) Neurospheres
| Compound | GBM PDX Line | IC50 | Reference(s) |
| SRI-21979 (DRD3 antagonist) | JX14, D456 | 1.2 µM - 4.5 µM | [10] |
| SRI-30052 (DRD3 antagonist) | JX14, D456 | 650 nM - 3.3 µM | [10] |
| SRI-27612 (DRD3 antagonist) | JX14, D456 | 198 nM - 1.3 µM | [10] |
| SRI-28414 (DRD3 antagonist) | JX14, D456 | 2.2 µM - 3 µM | [10] |
Note: While the SRI compounds are primarily DRD3 antagonists, this data is included to provide a broader context of the potential of dopamine receptor antagonists in glioblastoma, given the limited specific data for D4 antagonists.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on dopamine receptor antagonists in glioblastoma.
-
Adherent Cell Lines (e.g., U87 MG, T98G, U251 MG): Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Glioblastoma Stem-like Cells (GSCs): Patient-derived GSCs are cultured as neurospheres in serum-free neurobasal medium supplemented with N2 and B27 supplements, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 20 ng/mL epidermal growth factor (EGF), and 20 ng/mL basic fibroblast growth factor (bFGF).
-
Sulforhodamine B (SRB) Assay:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of the D4 dopamine receptor antagonist for 48-72 hours.
-
Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Stain the cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Seed cells in 96-well plates as described above.
-
After treatment, equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a luminometer.
-
-
Annexin V/Propidium Iodide (PI) Staining:
-
Treat cells with the D4 antagonist for the desired time.
-
Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.
-
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ERK, total ERK, LC3B, p62, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations of Signaling Pathways and Experimental Workflows
Caption: D4 receptor antagonism blocks dopamine-mediated activation, leading to inhibition of pro-survival pathways like ERK and mTOR, disruption of autophagy, and induction of apoptosis in glioblastoma cells.
Caption: A typical experimental workflow to evaluate the anti-glioblastoma effects of a D4 receptor antagonist, from cell treatment to data analysis.
Conclusion and Future Directions
The repurposing of D4 dopamine receptor antagonists presents a novel and promising therapeutic strategy for glioblastoma. These compounds, which can cross the blood-brain barrier, target specific signaling pathways that are crucial for glioblastoma cell proliferation and survival. The ability of these antagonists to disrupt autophagic flux is a particularly interesting mechanism that could help overcome the notorious therapy resistance of glioblastoma.
While the absence of data on this compound in glioblastoma highlights a gap in the literature, the compelling preclinical evidence for other D4 antagonists strongly supports further investigation into this class of drugs. Future research should focus on:
-
Screening a wider range of selective D4 antagonists, including this compound, against a panel of patient-derived glioblastoma models.
-
Elucidating the precise molecular mechanisms by which D4 receptor antagonism impairs autophagy and induces cell death in glioblastoma.
-
Evaluating the in vivo efficacy of these compounds in orthotopic glioblastoma models.
-
Investigating potential synergistic combinations with standard-of-care therapies like temozolomide (B1682018) and radiation, as well as with other targeted agents.
A deeper understanding of the role of dopamine signaling in glioblastoma will be instrumental in developing more effective and personalized treatment strategies for this devastating disease.
References
- 1. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dopamine signaling: target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SC-05: DOPAMINE RECEPTOR ANTAGONISTS ARE SELECTIVE INHIBITORS OF GLIOBLASTOMA STEM CELLS THROUGH IMPAIRMENT OF AUTOPHAGY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openresearch.ocadu.ca [openresearch.ocadu.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells | PLOS One [journals.plos.org]
PD 168568: A Comprehensive Technical Guide to a Selective Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides an in-depth technical overview of this compound, consolidating available data on its binding affinity, selectivity, and in vivo functional activity. Detailed experimental methodologies for key assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the canonical signaling pathways of the dopamine D4 receptor that are putatively modulated by this compound, offering a framework for understanding its mechanism of action at the molecular level.
Introduction
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, has garnered significant interest as a therapeutic target for conditions such as schizophrenia and Parkinson's disease.[1] Its unique pharmacological profile and anatomical distribution distinguish it from other dopamine receptor subtypes. The development of selective antagonists is crucial for elucidating the physiological roles of the D4 receptor and for advancing novel therapeutic strategies. This compound has emerged as a valuable pharmacological tool due to its high affinity and selectivity for the D4 receptor. This guide aims to be a comprehensive resource for researchers working with or interested in this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its related compounds.
Table 1: Binding Affinity of this compound and its Enantiomers for Dopamine Receptors
| Compound | Receptor | Kᵢ (nM) |
| This compound | Dopamine D4 | 8.8 [1] |
| Dopamine D2 | 1842[1] | |
| PD 172939 (R-enantiomer) | Dopamine D4 | Value not available |
| PD 108635 (S-enantiomer) | Dopamine D4 | Value not available |
| PD 172938 | Dopamine D4 | 42[1] |
| 5HT-2 | 36.4[1] |
Table 2: In Vivo Functional Activity of this compound
| Assay | Effect |
| Amphetamine-stimulated locomotor activity in rats | Inhibition[1] |
Experimental Protocols
Radioligand Binding Assays
Detailed protocols for determining the binding affinity of this compound are crucial for consistent and comparable results. The following is a generalized but detailed methodology based on standard practices for this type of assay.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human dopamine D4 and D2 receptors.
Materials:
-
Cell membranes expressing the human dopamine D4.2 receptor subtype.
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand: [³H]spiperone.
-
Unlabeled this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well microplate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [³H]spiperone (e.g., at its Kₔ concentration), and varying concentrations of unlabeled this compound.
-
Total and Nonspecific Binding: For total binding, wells should contain only the cell membranes and [³H]spiperone. For nonspecific binding, include a high concentration of a known D4 or D2 antagonist (e.g., haloperidol) to saturate the receptors.
-
Incubation: Incubate the plates at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by nonlinear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant for the receptor.
In Vivo Amphetamine-Stimulated Locomotor Activity
This assay assesses the functional antagonist activity of this compound in a behavioral model relevant to psychosis.
Objective: To determine the effect of this compound on hyperlocomotion induced by amphetamine in rats.
Materials:
-
Male Sprague-Dawley rats.
-
This compound.
-
d-Amphetamine sulfate.
-
Vehicle for drug administration (e.g., saline, distilled water with a small amount of Tween 80).
-
Locomotor activity chambers equipped with photobeam detectors.
Procedure:
-
Acclimation: Acclimate the rats to the locomotor activity chambers for a set period (e.g., 60 minutes) before drug administration.
-
Drug Administration: Administer this compound or its vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Pre-treatment Time: Allow a specific pre-treatment time for the drug to be absorbed and distributed (e.g., 30-60 minutes).
-
Amphetamine Challenge: Administer d-amphetamine (e.g., 1-2 mg/kg, subcutaneous) to induce hyperlocomotion.
-
Data Collection: Immediately place the animals back into the locomotor activity chambers and record locomotor activity (e.g., beam breaks, distance traveled) for a defined period (e.g., 90-120 minutes).
-
Data Analysis: Analyze the locomotor activity data by comparing the activity of the this compound-treated groups to the vehicle-treated control group. Data is typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to determine dose-dependent effects.
Signaling Pathways
As a D2-like receptor antagonist, this compound is expected to block the intracellular signaling cascades initiated by dopamine binding to the D4 receptor. The primary signaling pathway for D4 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, D4 receptor activation can modulate other pathways, including the Akt and ERK signaling cascades. The following diagrams illustrate these canonical pathways.
Figure 1. D4 receptor-mediated inhibition of the adenylyl cyclase pathway and antagonism by this compound.
Figure 2. Putative modulation of PI3K/Akt and Ras/ERK pathways by D4 receptor antagonism with this compound.
Figure 3. A logical workflow for the characterization of a selective D4 antagonist like this compound.
Conclusion
This compound is a well-characterized, potent, and selective dopamine D4 receptor antagonist. Its high affinity for the D4 receptor, coupled with significantly lower affinity for the D2 receptor, makes it an invaluable tool for investigating the specific functions of the D4 receptor in the central nervous system. The in vivo data demonstrating its ability to inhibit amphetamine-induced hyperlocomotion suggests its potential as a lead compound for the development of novel antipsychotic agents with a targeted mechanism of action. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to support and stimulate further research into the therapeutic potential of selective D4 receptor antagonists.
References
Pharmacological Profile of PD 168568: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor. This document provides a comprehensive overview of its pharmacological properties, including its binding affinity, selectivity, and functional activity. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development. The information is intended to serve as a technical guide for professionals in the fields of pharmacology, medicinal chemistry, and neuroscience who are interested in the therapeutic potential of D4 receptor antagonists.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its distinct neuroanatomical distribution has implicated it in various physiological and pathophysiological processes, including cognition, emotion, and reward. Consequently, the D4 receptor has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. This compound is a research compound that exhibits high affinity and selectivity for the dopamine D4 receptor, making it a valuable tool for elucidating the receptor's role in health and disease.
Quantitative Pharmacological Data
The pharmacological characteristics of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinities and functional potencies.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine D4 | 8.8[1][2] |
| Dopamine D2 | 1842[1][2] |
| Dopamine D3 | 2682[1][2] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vitro Functional Activity of this compound
| Cell Type | Assay | IC50 (µM) |
| Glioblastoma Neural Stem Cells (GNS) | Inhibition of Cell Proliferation/Survival | 25-50[1][2] |
IC50 (Half-maximal Inhibitory Concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 3: In Vivo Activity of this compound
| Animal Model | Assay | Dosage | Effect |
| Rat | Amphetamine-Stimulated Locomotor Activity | 3 mg/kg (Oral) | Inhibition of hyperactivity[1][2] |
Signaling Pathway
As a D2-like receptor antagonist, this compound is expected to modulate intracellular signaling cascades by blocking the effects of dopamine at the D4 receptor. D4 receptors are coupled to Gi/o proteins. Upon activation by an agonist like dopamine, the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent downstream effects. By blocking this initial step, this compound prevents the downstream signaling cascade.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.
Radioligand Binding Assay for Ki Determination
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.[3][4]
Objective: To determine the Ki of this compound for dopamine D2, D3, and D4 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human dopamine D2, D3, or D4 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: e.g., [3H]spiperone.
-
Test compound: this compound.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the target receptor to confluence.
-
Harvest cells and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of this compound.
-
To determine non-specific binding, add a high concentration of a known, non-labeled ligand (e.g., haloperidol) to a set of wells.
-
To determine total binding, add only the radioligand and assay buffer.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Antagonism Assay (cAMP Accumulation)
This assay determines the functional potency of an antagonist by measuring its ability to block the agonist-induced inhibition of adenylyl cyclase.[5]
Objective: To determine the IC50 of this compound in blocking dopamine-induced inhibition of cAMP production in cells expressing the D4 receptor.
Materials:
-
Whole cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
D4 receptor agonist (e.g., dopamine or quinpirole).
-
Adenylyl cyclase activator (e.g., forskolin).
-
Test compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and plates.
Procedure:
-
Cell Plating:
-
Plate the D4 receptor-expressing cells in a multi-well plate and allow them to adhere and grow overnight.
-
-
Assay:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the D4 receptor agonist (e.g., dopamine at its EC80) in the presence of an adenylyl cyclase activator like forskolin. Forskolin is used to stimulate a measurable level of cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reversal of the agonist-induced inhibition of cAMP production.
-
In Vivo Behavioral Assay (Amphetamine-Induced Hyperlocomotion)
This assay is used to assess the central nervous system activity of a dopamine receptor antagonist by measuring its ability to inhibit the stimulant effects of amphetamine.
Objective: To evaluate the in vivo efficacy of this compound in a rat model of dopamine-mediated hyperactivity.
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
Test compound: this compound.
-
Amphetamine sulfate.
-
Vehicle for drug administration (e.g., saline, water with a suspending agent).
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Acclimation:
-
Acclimate the rats to the testing room and the open-field chambers for several days prior to the experiment to reduce novelty-induced stress.
-
-
Drug Administration:
-
On the test day, administer this compound (e.g., 3 mg/kg, orally) or its vehicle to different groups of rats.
-
Allow for a pre-treatment period for the drug to be absorbed and distributed (e.g., 60 minutes).
-
-
Amphetamine Challenge:
-
Administer amphetamine (e.g., 1.5 mg/kg, intraperitoneally) to all rats to induce hyperlocomotion.
-
-
Behavioral Recording:
-
Immediately place the rats back into the open-field chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a set duration (e.g., 90-120 minutes).
-
-
Data Analysis:
-
Analyze the locomotor activity data, typically in time bins (e.g., 5-minute intervals).
-
Compare the total locomotor activity between the vehicle-treated and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in amphetamine-induced hyperactivity in the this compound-treated group indicates central D4 receptor antagonist activity.
-
Conclusion
This compound is a valuable pharmacological tool characterized by its high potency and selectivity for the dopamine D4 receptor. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of D4 receptor antagonism in various central nervous system disorders. The clear selectivity profile of this compound makes it particularly useful for dissecting the specific roles of the D4 receptor in complex neuronal circuits and for validating it as a drug target. Further studies are warranted to explore its full therapeutic utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
In Vitro Characterization of PD 168568: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 168568 is a potent and selective antagonist of the D4 dopamine (B1211576) receptor. This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity and cellular effects. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Additionally, signaling pathways modulated by this compound are illustrated to provide a mechanistic context for its activity.
Quantitative Data Summary
The in vitro activity of this compound has been quantified through radioligand binding assays to determine its affinity for various dopamine receptor subtypes and through cellular assays to assess its functional impact on cancer stem cells. The data are summarized in Table 1.
| Parameter | Receptor/Cell Line | Value | Reference |
| Ki | Dopamine D4 Receptor | 8.8 nM | [1] |
| Dopamine D2 Receptor | 1842 nM | [1][2] | |
| Dopamine D3 Receptor | 2682 nM | [1][2] | |
| IC50 | Glioblastoma Neural Stem Cells (GNS) | 25-50 µM | [3][4] |
Table 1: In Vitro Quantitative Data for this compound
Experimental Protocols
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is based on the methods described by Belliotti TR, et al. (1998) for determining the binding affinity of compounds to dopamine receptors.[1]
Objective: To determine the inhibitory constant (Ki) of this compound for dopamine D2, D3, and D4 receptors.
Materials:
-
Radioligand: [³H]-Spiperone or other suitable radiolabeled antagonist for D2-like receptors.
-
Membrane Preparations: Cell membranes prepared from cell lines stably expressing human dopamine D2, D3, or D4 receptors.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing co-factors like MgCl₂.
-
Non-specific Binding Control: A high concentration of a non-labeled, potent dopamine receptor antagonist (e.g., 10 µM haloperidol).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/C) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of this compound.
-
Total and Non-specific Binding: For total binding, substitute the test compound with the assay buffer. For non-specific binding, add the high concentration of the non-labeled antagonist.
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Glioblastoma Stem Cell Viability Assay
This protocol is based on the methods described by Dolma S, et al. (2016) for assessing the effect of DRD4 antagonists on glioblastoma neural stem cells (GNS).[3][4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of GNS cells.
Materials:
-
Cell Lines: Patient-derived glioblastoma neural stem cells (GNS).
-
Culture Medium: Appropriate neurobasal medium supplemented with growth factors (e.g., EGF and FGF), B27 supplement, and antibiotics.
-
Test Compound: this compound dissolved in DMSO and serially diluted in culture medium.
-
Assay Plates: 96-well or 384-well clear-bottom tissue culture plates.
-
Viability Reagent: A reagent to measure cell viability, such as a resazurin-based reagent (e.g., alamarBlue) or an ATP-based luminescence assay (e.g., CellTiter-Glo).
-
Plate Reader: A microplate reader capable of measuring fluorescence or luminescence.
Procedure:
-
Cell Seeding: Dissociate GNS neurospheres into single cells and seed them into the wells of the assay plates at a predetermined optimal density.
-
Compound Addition: After allowing the cells to attach or acclimate (if in suspension culture), add serial dilutions of this compound to the wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the fluorescence or luminescence signal using a microplate reader.
-
Data Analysis: Normalize the signal from the compound-treated wells to the vehicle-treated control wells to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways
Canonical Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[5] Its canonical signaling pathway involves coupling to inhibitory G proteins (Gi/o). Upon binding of an agonist like dopamine, the D4 receptor undergoes a conformational change that activates the Gi/o protein. The activated Gαi subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound binds to the D4 receptor and prevents this dopamine-induced signaling cascade.
References
- 1. Isoindolinone enantiomers having affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
The Selective Dopamine D4 Receptor Antagonist PD 168568: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor (D4R), a G-protein coupled receptor implicated in a variety of neurological and psychiatric disorders. Its high selectivity over other dopamine receptor subtypes makes it a valuable tool for elucidating the specific roles of the D4 receptor in cellular signaling and its potential as a therapeutic target. This document provides a comprehensive overview of the key characteristics of this compound, including its physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Data Presentation
The following table summarizes the key quantitative data for this compound and its interaction with dopamine receptors.
| Parameter | Value | Source(s) |
| CAS Number | 1782532-06-2 (dihydrochloride) | [1][2][3] |
| Molecular Weight | 422.39 g/mol | [1][2] |
| Molecular Formula | C22H29Cl2N3O | [1][2] |
| Binding Affinity (Ki) | ||
| Dopamine D4 Receptor | 8.8 nM | |
| Dopamine D2 Receptor | 1842 nM | |
| Dopamine D3 Receptor | 2682 nM | |
| Inhibitory Concentration (IC50) | ||
| Glioblastoma Neural Stem Cells | 25-50 µM | [4] |
Signaling Pathway of the Dopamine D4 Receptor and Inhibition by this compound
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G-proteins (Gi/o). Upon activation by dopamine, the D4 receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling pathways. Additionally, D4 receptor activation can modulate the activity of ion channels, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, and influence other signaling molecules like NFκB and c-Fos. This compound, as a selective antagonist, blocks the binding of dopamine to the D4 receptor, thereby preventing the initiation of these downstream signaling events.[1][5][6][7]
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The dopamine D4 receptor: biochemical and signalling properties | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Unraveling the Experimental Profile of PD 168568 in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Extensive investigation into the scientific literature and available technical datasheets reveals that the compound PD 168568 is characterized as a potent and selective antagonist of the D4 dopamine (B1211576) receptor.[1][2] Its primary documented application is in preclinical neuroscience research, with studies noting its oral activity and ability to inhibit amphetamine-stimulated locomotor activity in rats.[2]
Crucially, there is a conspicuous absence of publicly available data or research articles detailing the use of this compound in the context of cancer cell culture. No studies were identified that investigate its effects on cancer cell proliferation, apoptosis, or cell cycle progression. Consequently, quantitative data such as IC50 values in cancer cell lines are not available.
Therefore, the following application notes and protocols are presented as a comprehensive template. This guide is based on standard methodologies for evaluating a hypothetical dopamine receptor antagonist in a cancer cell culture setting. Researchers who have access to proprietary information on this compound or are working with a similar class of compounds can adapt these protocols to their specific needs.
Hypothetical Application Notes for a Dopamine Receptor Antagonist in Cancer Cell Culture
Background
Dopamine receptors are G protein-coupled receptors that are increasingly being investigated as potential therapeutic targets in various cancers. Their signaling pathways can influence cell proliferation, survival, and angiogenesis. A hypothetical dopamine receptor antagonist, hereafter referred to as "the compound," may exert anti-cancer effects by blocking these pathways.
Mechanism of Action
The compound is a selective antagonist of a specific dopamine receptor subtype expressed on the surface of cancer cells. By binding to this receptor, it is hypothesized to inhibit downstream signaling cascades, such as the adenylyl cyclase/PKA pathway or the PLC/IP3/DAG pathway, leading to a reduction in cell proliferation and the induction of apoptosis.
Quantitative Data Summary
The following table represents a template for summarizing quantitative data from key experiments.
| Cell Line | Compound IC50 (µM) | Treatment Duration (hours) | Assay Type |
| MCF-7 (Breast Cancer) | 15.2 ± 2.1 | 72 | Cell Viability (MTT) |
| A549 (Lung Cancer) | 25.8 ± 3.5 | 72 | Cell Viability (MTT) |
| U87-MG (Glioblastoma) | 8.9 ± 1.2 | 72 | Cell Viability (MTT) |
| PC-3 (Prostate Cancer) | 18.5 ± 2.8 | 48 | Apoptosis (Annexin V/PI) |
| HCT116 (Colon Cancer) | 12.1 ± 1.9 | 24 | Cell Cycle (Propidium Iodide) |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
The compound (stock solution in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete growth medium.
-
Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the compound in complete growth medium. A typical concentration range to test is 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by the compound.
Materials:
-
Cancer cell lines of interest
-
6-well tissue culture plates
-
The compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10⁵ to 2 x 10⁵ cells per well in 6-well plates.
-
After 24 hours, treat the cells with the compound at concentrations around the determined IC50 value. Include an untreated control.
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour.
-
Distinguish between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell lines of interest
-
6-well tissue culture plates
-
The compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the compound as described in the apoptosis assay protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash with PBS.
-
Resuspend the cell pellet in 300 µL of cold PBS.
-
While vortexing gently, add 700 µL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
References
Application Notes and Protocols for the In Vivo Use of PD 168568 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168568 is a potent and selective antagonist of the D4 dopamine (B1211576) receptor, a G protein-coupled receptor primarily expressed in the brain. Its selectivity for the D4 receptor over other dopamine receptor subtypes makes it a valuable tool for investigating the physiological and pathological roles of this specific receptor in vivo. These application notes provide detailed protocols for the use of this compound in mouse models, focusing on the assessment of its effects on locomotor activity.
Mechanism of Action
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors. It is coupled to Gi/o proteins, and its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound blocks the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.
Dopamine D4 Receptor Signaling Pathway
Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.
Data Presentation: In Vivo Efficacy of D4 Receptor Antagonists
The following table summarizes representative data for the in vivo efficacy of selective D4 receptor antagonists in mouse models. This data can serve as a reference for designing experiments with this compound.
| Compound | Mouse Model | Dose Range (mg/kg) | Route of Administration | Observed Effect | Reference |
| L-745,870 | C57BL/6 | 1 - 100 | Intraperitoneal (i.p.) | Attenuated morphine withdrawal syndromes. | [1] |
| L-745,870 | SOD1(H46R) transgenic | Not specified | Chronic administration | Delayed onset of motor deficits and extended lifespan. | [2] |
| ML398 | Not specified | 10 | Not specified | Reversed cocaine-induced hyperlocomotion. | [3] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in Mice
This protocol describes the use of this compound to evaluate its effect on spontaneous locomotor activity in mice.
Materials:
-
This compound dihydrochloride (B599025)
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm)
-
Video tracking software
-
Standard laboratory equipment (syringes, needles, etc.)
Experimental Workflow:
Caption: Experimental workflow for assessing the effect of this compound on locomotor activity.
Procedure:
-
Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water for at least one week prior to the experiment.
-
Dosing Solution Preparation: Dissolve this compound dihydrochloride in sterile saline to the desired concentrations. Prepare a vehicle-only solution (saline) as a control.
-
Administration: Administer the prepared solutions to the mice via intraperitoneal (i.p.) injection at a volume of 10 ml/kg body weight. A recommended starting dose range for this compound, based on similar D4 antagonists, would be 1-30 mg/kg.
-
Pre-treatment Period: Following injection, return the mice to their home cages for a 30-minute pre-treatment period to allow for drug absorption and distribution.
-
Locomotor Activity Recording: Place each mouse individually into the center of the open field arena and record its activity for a period of 30 to 60 minutes using an automated video tracking system.
-
Data Analysis: Analyze the recorded data for various locomotor parameters, including:
-
Total distance traveled
-
Time spent in the center of the arena (anxiolytic-like effect)
-
Time spent in the periphery of the arena
-
Rearing frequency
-
Stereotypical behaviors
-
Protocol 2: Reversal of Amphetamine-Induced Hyperlocomotion
This protocol is designed to assess the ability of this compound to antagonize the stimulant effects of amphetamine, a common preclinical model for antipsychotic-like activity.
Materials:
-
This compound dihydrochloride
-
D-amphetamine sulfate
-
Vehicle (e.g., sterile saline, 0.9% NaCl)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field arena
-
Video tracking software
-
Standard laboratory equipment
Experimental Workflow:
References
- 1. Effects of L-745,870, a dopamine D4 receptor antagonist, on naloxone-induced morphine dependence in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A dopamine receptor antagonist L-745,870 suppresses microglia activation in spinal cord and mitigates the progression in ALS model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for PD 168568 in Animal Studies
A comprehensive search for in vivo data on the compound PD 168568 has yielded no specific information regarding its dosage, administration, or pharmacokinetic profile in animal models.
Despite a thorough review of available scientific literature and databases, no studies detailing the use of this compound in animal research could be identified. The search included queries for in vivo studies, animal models, pharmacological data, and its use as an ErbB inhibitor in vivo.
The information retrieved was of a general nature, discussing methodologies for animal studies with other compounds, the pharmacology of different drugs, and various animal models for diseases not specified in relation to this compound.
Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables and experimental methodologies for this compound. The creation of signaling pathway diagrams and experimental workflow visualizations is also precluded by the absence of foundational data on the compound's in vivo activity and mechanism of action.
Researchers and drug development professionals are advised to consult proprietary research data or conduct preliminary dose-finding and pharmacokinetic studies to establish the necessary parameters for in vivo experiments with this compound.
Preparing a Stock Solution of PD 168568: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a G protein-coupled receptor implicated in various neurological and psychiatric disorders. Accurate and reproducible experimental results rely on the correct preparation and handling of a this compound stock solution. These application notes provide a detailed protocol for preparing a stock solution, along with information on the compound's mechanism of action and relevant signaling pathways.
Physicochemical and Solubility Data
A summary of the key physicochemical properties for this compound dihydrochloride (B599025) is presented in Table 1. Understanding these properties is crucial for accurate stock solution preparation and experimental design.
Table 1: Physicochemical Properties of this compound Dihydrochloride
| Property | Value | Source |
| Chemical Name | 3-(2-(4-(3,4-dimethylphenyl)piperazin-1-yl)ethyl)isoindolin-1-one dihydrochloride | [1] |
| Molecular Formula | C₂₂H₂₉Cl₂N₃O | [1] |
| Molecular Weight | 422.39 g/mol | [1] |
| CAS Number | 1782532-06-2 (for dihydrochloride) | [1] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | General laboratory practice |
| Storage of Powder | Short term (days to weeks): 0 - 4°CLong term (months to years): -20°C | [1] |
| Storage of Stock Solution | Short term (up to 1 month): -20°CLong term (up to 6 months): -80°C | General laboratory practice |
Note: Specific solubility of this compound in DMSO has not been empirically published. It is recommended to start with a common concentration (e.g., 10 mM) and adjust as needed. A small-scale solubility test is advised before preparing a large volume of stock solution.
Experimental Protocols
Recommended Protocol for Stock Solution Preparation (e.g., 10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound dihydrochloride powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile, precision pipettes and tips
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of this compound dihydrochloride (Mass = Concentration x Volume x Molecular Weight).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed powder. For a 10 mM solution, if you weighed 4.22 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved.
-
Aiding Dissolution (Optional): If the compound does not readily dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term use or -80°C for long-term storage.
Experimental Workflow for Stock Solution Preparation
Mechanism of Action and Signaling Pathway
This compound acts as a selective antagonist at the dopamine D4 receptor. The D4 receptor is a member of the D2-like family of dopamine receptors, which are G protein-coupled receptors (GPCRs) that couple to the Gαi inhibitory subunit.
Upon binding of an agonist (like dopamine), the D4 receptor activates Gαi, which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently downregulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways. As an antagonist, this compound blocks this signaling cascade by preventing agonist binding to the D4 receptor.
Dopamine D4 Receptor Signaling Pathway
References
Application Notes and Protocols for Cell-Based Assays Using the EGFR Inhibitor PD 168568
Note to the Researcher: Extensive searches for the specific compound "PD 168568" did not yield detailed experimental data or protocols. It is possible that this is a less common compound or a typographical error. However, the "PD" series of compounds includes several well-characterized inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document provides detailed application notes and protocols for a representative and closely related EGFR inhibitor, PD 153035 , which is expected to have a similar mechanism of action and application in cell-based assays. The methodologies described herein can be adapted for the use of other EGFR inhibitors.
Application Notes
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a prime target for therapeutic intervention.[3] EGFR inhibitors are small molecules designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling cascades and impeding tumor growth.[3][4] PD 153035 is a potent and specific inhibitor of EGFR tyrosine kinase activity, making it a valuable tool for studying EGFR-dependent cellular processes in a laboratory setting.[5]
Mechanism of Action
PD 153035 and similar compounds act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of the receptor, these inhibitors prevent the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling pathways.[6] Inhibition of EGFR phosphorylation leads to the suppression of major signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-Akt-mTOR pathway, which is a key regulator of cell survival and apoptosis.[7][8] Consequently, treatment of cancer cells that are dependent on EGFR signaling with these inhibitors typically results in cell cycle arrest, inhibition of proliferation, and induction of apoptosis.[9][10][11]
Applications in Cell-Based Assays
Cell-based assays are essential for characterizing the biological effects of EGFR inhibitors like PD 153035. These assays allow researchers to:
-
Determine the potency of the inhibitor (e.g., by calculating the IC50 value).
-
Assess the effect of the inhibitor on cell viability and proliferation.
-
Investigate the induction of apoptosis.
-
Elucidate the impact on specific signaling pathways through techniques like Western blotting.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative EGFR inhibitors in various cancer cell lines. This data is crucial for designing experiments with appropriate concentration ranges of the inhibitor.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| PD 153035 | A431 | Epidermoid Carcinoma | 0.000025 (25 pM) | [5] |
| Erlotinib | Ba/F3-L858R | Pro-B Cell (transfected) | Varies | [6] |
| Erlotinib | Ba/F3-L861Q | Pro-B Cell (transfected) | Varies | [6] |
| Erlotinib | Ba/F3-S768I | Pro-B Cell (transfected) | Varies | [6] |
| Afatinib | Ba/F3-L858R | Pro-B Cell (transfected) | Varies | [6] |
| Afatinib | Ba/F3-L861Q | Pro-B Cell (transfected) | Varies | [6] |
| Afatinib | Ba/F3-S768I | Pro-B Cell (transfected) | Varies | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes how to determine the effect of an EGFR inhibitor on the viability of cancer cells using a colorimetric MTT assay.
Materials:
-
Cancer cell line with known EGFR expression (e.g., A431, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
PD 153035 or other EGFR inhibitor
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of the EGFR inhibitor in complete medium. The final concentrations should span a range appropriate for determining the IC50 value (e.g., 0.01 nM to 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.[12]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection of apoptosis induced by an EGFR inhibitor using flow cytometry.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PD 153035 or other EGFR inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the EGFR inhibitor at a concentration known to induce apoptosis (e.g., 2x IC50) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated samples compared to the control.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is for assessing the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
PD 153035 or other EGFR inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with the EGFR inhibitor for a specified time (e.g., 1-24 hours). Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with the desired primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Analyze the changes in the phosphorylation levels of EGFR and its downstream targets in response to the inhibitor treatment.
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of PD 153035.
Caption: General workflow for cell-based assays with an EGFR inhibitor.
References
- 1. Cellular Signaling – Cell Biology, Genetics, and Biochemistry for Pre-Clinical Students [pressbooks.lib.vt.edu]
- 2. mcb.berkeley.edu [mcb.berkeley.edu]
- 3. patientpower.info [patientpower.info]
- 4. The efficacy and safety of PD-1 inhibitors for EGFR-mutant non-small cell lung cancer after tyrosine kinase inhibitor failure: a retrospective real-world cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Sensitivities to various epidermal growth factor receptor‐tyrosine kinase inhibitors of uncommon epidermal growth factor receptor mutations L861Q and S768I: What is the optimal epidermal growth factor receptor‐tyrosine kinase inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD-L1 regulates cell proliferation and apoptosis in acute myeloid leukemia by activating PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Apoptosis-Induced Proliferation for Regeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptotic and Cell Cycle Effects of Triterpenes Isolated from Phoradendron wattii on Leukemia Cell Lines [mdpi.com]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
PD 168568: Application Notes and Protocols for Studying Dopamine Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs). Its high affinity for the D4 receptor over other dopamine receptor subtypes makes it a valuable pharmacological tool for elucidating the role of D4 receptor signaling in various physiological and pathological processes. These application notes provide detailed protocols for the use of this compound in in vitro and in vivo experimental settings to investigate dopamine signaling pathways.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Kᵢ (nM) |
| Dopamine D4 | 8.8 |
| Dopamine D2 | 1842 |
| Dopamine D3 | 2682 |
Table 2: In Vitro Functional Activity of this compound
| Cell Line/Tissue | Assay | IC₅₀ (µM) |
| Glioblastoma Neural Stem Cells (GNS) | Inhibition of Proliferation | 25-50 |
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is coupled to inhibitory G proteins (Gαi/o). Upon activation by dopamine, the receptor initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). Additionally, D4 receptor activation can influence other signaling pathways, including the modulation of potassium channels and the mitogen-activated protein kinase (MAPK) cascade. This compound, as a D4 receptor antagonist, blocks these downstream effects by preventing dopamine from binding to the receptor.
Caption: Dopamine D4 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Protocols
In Vitro Experiment: Dopamine D4 Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D4 receptor.
-
[³H]-Spiperone (Radioligand)
-
This compound (Test Compound)
-
Haloperidol (B65202) (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (Cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the D4 receptor in ice-cold homogenization buffer.
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Cell membrane suspension (typically 20-50 µg protein/well)
-
Either this compound solution (for competition), assay buffer (for total binding), or a high concentration of haloperidol (e.g., 10 µM, for non-specific binding).
-
[³H]-Spiperone at a final concentration close to its Kd for the D4 receptor (e.g., 0.1-0.5 nM).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for the in vitro dopamine D4 receptor competitive binding assay.
In Vivo Experiment: Inhibition of Amphetamine-Induced Hyperlocomotion in Rats
This protocol is designed to assess the in vivo efficacy of this compound in a behavioral model relevant to dopaminergic hyperactivity.
Materials:
-
Adult male Sprague-Dawley or Wistar rats (250-300g)
-
This compound
-
d-Amphetamine sulfate
-
Vehicle (e.g., saline, or saline with a small amount of a solubilizing agent like Tween 80)
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injections
Procedure:
-
Animal Acclimation:
-
House the rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.
-
Handle the rats daily for several days to acclimate them to the experimenter.
-
-
Habituation:
-
On the day before the experiment, place each rat in an open-field chamber for 30-60 minutes to allow for habituation to the novel environment.
-
-
Experimental Day:
-
Weigh each rat and calculate the appropriate injection volumes.
-
Administer this compound (e.g., 1, 3, or 10 mg/kg, i.p.) or vehicle. The specific doses may need to be optimized based on preliminary studies.
-
Return the rats to their home cages for a pre-treatment period (e.g., 30-60 minutes).
-
Administer d-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) or vehicle.
-
Immediately place each rat into the open-field chamber.
-
-
Data Collection:
-
Record locomotor activity (e.g., distance traveled, horizontal beam breaks) continuously for 60-90 minutes.
-
-
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5 or 10 minutes).
-
Calculate the total locomotor activity for the entire session.
-
Compare the locomotor activity of the different treatment groups (Vehicle/Vehicle, Vehicle/Amphetamine, this compound/Amphetamine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in amphetamine-induced hyperlocomotion by this compound indicates in vivo D4 receptor antagonist activity.
-
Application of PD 168568 in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168568 is a potent and selective antagonist of the dopamine (B1211576) D4 receptor. Its high affinity for the D4 receptor subtype over other dopamine receptors makes it a valuable tool for investigating the role of D4-mediated signaling in various neurological and psychiatric conditions. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in limbic and cortical areas of the brain, regions implicated in cognition, emotion, and reward. Dysregulation of D4 receptor signaling has been associated with disorders such as schizophrenia, ADHD, and addiction. These application notes provide detailed protocols for utilizing this compound in key neuroscience research applications to explore its therapeutic potential.
Quantitative Data
A summary of the binding affinities and potency of this compound is presented below for easy reference and comparison.
| Receptor Subtype | Parameter | Value (nM) |
| Dopamine D4 | Ki | 8.8 |
| Dopamine D2 | Ki | 1842 |
| Dopamine D3 | Ki | 2682 |
| Glioblastoma Neural Stem Cells | IC50 | 25,000-50,000 |
Note: The high selectivity of this compound for the D4 receptor is evident from the significantly higher Ki values for the D2 and D3 receptors.
Signaling Pathways
The dopamine D4 receptor is a Gi/o-coupled receptor. Its activation by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonism of the D4 receptor by this compound blocks these downstream effects. The following diagram illustrates the canonical signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following are detailed protocols for the application of this compound in common neuroscience research paradigms.
In Vivo Behavioral Assessment: Prepulse Inhibition (PPI) in a Rodent Model of Schizophrenia
Prepulse inhibition is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This protocol describes the use of this compound to assess its potential to reverse PPI deficits in a rodent model.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)
-
Rodent model of schizophrenia (e.g., rats treated with an NMDA receptor antagonist like MK-801 or phencyclidine)
-
Acoustic startle response system
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Animal Model Induction: Induce a schizophrenia-like phenotype in adult male rats according to established protocols. For example, administer a sub-chronic dose of an NMDA receptor antagonist.
-
Acclimation: One day prior to testing, acclimate the animals to the startle chambers for 10 minutes with background white noise (e.g., 65 dB).
-
Drug Preparation and Administration:
-
Dissolve this compound in the vehicle to the desired concentrations. A dose-response study is recommended (e.g., 1, 3, and 10 mg/kg).
-
On the day of the experiment, weigh each animal and administer the appropriate dose of this compound or vehicle via intraperitoneal (i.p.) injection.
-
Allow for a 30-minute pre-treatment period before starting the PPI test.
-
-
Prepulse Inhibition Testing:
-
Place the animal in the startle chamber and allow a 5-minute habituation period with background white noise.
-
The test session should consist of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A startling stimulus (e.g., 120 dB, 40 ms (B15284909) white noise).
-
Prepulse-pulse trials: A non-startling prepulse (e.g., 75, 80, or 85 dB, 20 ms white noise) presented 100 ms before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
Record the startle amplitude for each trial.
-
-
Data Analysis:
-
Calculate the average startle amplitude for each trial type.
-
Calculate the percentage of prepulse inhibition (%PPI) for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Compare the %PPI between the vehicle-treated and this compound-treated groups using appropriate statistical analysis (e.g., ANOVA).
-
In Vitro Electrophysiological Assessment: Effect on Neuronal Firing in Brain Slices
This protocol outlines the use of this compound in whole-cell patch-clamp recordings from neurons in acute brain slices to investigate its effects on intrinsic excitability and synaptic transmission.
Experimental Workflow:
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular recording solution
-
Vibratome or tissue chopper
-
Electrophysiology rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for patch pipettes
-
Animal (e.g., adult rat or mouse)
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the brain region of interest (e.g., prefrontal cortex or hippocampus) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover at room temperature for at least 1 hour before recording.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Visually identify a neuron for recording using DIC or fluorescence microscopy.
-
-
Whole-Cell Recording:
-
Establish a gigaseal and obtain a whole-cell patch-clamp configuration.
-
Record baseline neuronal activity in current-clamp mode to assess resting membrane potential, input resistance, and spontaneous firing rate. In voltage-clamp mode, record spontaneous excitatory and inhibitory postsynaptic currents (sEPSCs and sIPSCs).
-
-
Drug Application:
-
Prepare a stock solution of this compound in DMSO and dilute it in aCSF to the final desired concentrations. A concentration-response study is recommended (e.g., 100 nM, 1 µM, 10 µM).
-
Bath apply this compound to the slice and allow for equilibration (typically 5-10 minutes).
-
-
Post-Drug Recording:
-
Record neuronal activity again in the presence of this compound to assess its effects on the measured parameters.
-
-
Data Analysis:
-
Analyze changes in resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of sEPSCs and sIPSCs before and after drug application using appropriate software and statistical tests (e.g., paired t-test).
-
In Vivo Neurochemical Assessment: Microdialysis
This protocol describes the use of in vivo microdialysis to measure the effect of this compound on extracellular dopamine levels in a specific brain region of a freely moving animal.
Experimental Workflow:
Materials:
-
This compound
-
Vehicle
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical detection (HPLC-ED) system
-
Adult rat
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or prefrontal cortex) and secure it with dental cement.
-
Allow the animal to recover for at least 5-7 days.
-
-
Microdialysis Probe Insertion and Baseline Collection:
-
On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µl/min).
-
Allow for a 2-3 hour equilibration period.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.
-
-
Drug Administration:
-
Administer this compound or vehicle (i.p. or s.c.). A dose-response study is recommended.
-
-
Post-Drug Sample Collection:
-
Continue collecting dialysate samples at the same interval for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
Express the post-drug dopamine levels as a percentage of the average baseline concentration.
-
Compare the effects of this compound with the vehicle-treated group.
-
Disclaimer
The provided protocols are intended as a guide. Researchers should optimize the specific parameters, such as drug concentrations, dosages, and timing, based on their experimental setup, animal model, and specific research question. It is highly recommended to perform pilot studies, including dose-response and concentration-response experiments, to determine the optimal conditions for the use of this compound. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
Application Notes and Protocols for Tyrphostin AG 1478 Treatment in Primary Glioblastoma Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and resistance to conventional therapies.[1][2] A significant number of glioblastomas exhibit alterations in the Epidermal Growth Factor Receptor (EGFR), including amplification and mutation, which drive tumor growth and survival.[3][4][5] The most common EGFR mutation is a truncated, constitutively active form known as EGFR variant III (EGFRvIII).[3][4] These alterations make EGFR a prime target for therapeutic intervention.
Tyrphostin AG 1478 is a potent, selective inhibitor of the EGFR tyrosine kinase.[6] It has been shown to preferentially inhibit the constitutively active EGFRvIII mutant, making it a valuable research tool for studying EGFR-dependent signaling in glioblastoma and for evaluating targeted therapeutic strategies.[6] These application notes provide protocols for the treatment of primary glioblastoma cells with Tyrphostin AG 1478 to assess its effects on cell viability, signaling pathways, and cellular processes.
Data Presentation
Table 1: In Vitro Efficacy of Tyrphostin AG 1478 in Glioblastoma Cell Lines
| Cell Line | EGFR Status | IC50 (µM) for Cell Viability | Reference |
| U251-MG | High EGFR expression | 35 | |
| U87MG.ΔEGFR | Overexpressed truncated EGFR | More potent than in wtEGFR | [6] |
| U87MG.wtEGFR | Overexpressed wild-type EGFR | Less potent than in ΔEGFR | [6] |
| U87MG | Endogenous wild-type EGFR | Less potent than in ΔEGFR | [6] |
Signaling Pathways
Experimental Protocols
Protocol 1: Assessment of Tyrphostin AG 1478 Cytotoxicity in Primary Glioblastoma Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of Tyrphostin AG 1478 on the viability of primary glioblastoma cells.
Materials:
-
Primary glioblastoma patient-derived cells (PDCs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tyrphostin AG 1478 (solubilized in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count primary glioblastoma cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of Tyrphostin AG 1478 in culture medium. A suggested concentration range is 0.1 to 100 µM.
-
Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis of EGFR Signaling Pathway Inhibition
Objective: To assess the effect of Tyrphostin AG 1478 on the phosphorylation of EGFR and downstream signaling proteins (e.g., Akt, ERK).
Materials:
-
Primary glioblastoma cells
-
6-well cell culture plates
-
Tyrphostin AG 1478
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-EGFR, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed primary glioblastoma cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Tyrphostin AG 1478 at the determined IC50 concentration for various time points (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Normalize to β-actin as a loading control.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Cell Viability in Control Wells | Cells are not healthy; improper handling. | Use low-passage primary cells; ensure optimal culture conditions. |
| Inconsistent IC50 Values | Inaccurate cell seeding; variability in drug dilutions. | Ensure a single-cell suspension for seeding; prepare fresh drug dilutions for each experiment. |
| Weak or No Signal in Western Blot | Insufficient protein loading; low antibody concentration. | Increase the amount of protein loaded; optimize primary antibody dilution. |
| High Background in Western Blot | Insufficient blocking; high antibody concentration. | Increase blocking time; use a higher dilution of primary and secondary antibodies. |
Conclusion
These protocols provide a framework for investigating the effects of Tyrphostin AG 1478 on primary glioblastoma cells. The ability of this compound to inhibit EGFR, particularly the EGFRvIII mutant, makes it a critical tool for glioblastoma research. The data generated from these experiments can contribute to a better understanding of EGFR-driven tumorigenesis and the development of more effective targeted therapies for this devastating disease.
References
- 1. chembk.com [chembk.com]
- 2. "Tyrphostin (AG-879) Decreases AKT Activation Through NGFR Inhibition i" by Olivia M. Buchweitz, Poonam Yadav et al. [digitalcommons.unmc.edu]
- 3. FLAURA strikes again: efficacy of osimertinib is independent of PD-L1 expression - Abdayem - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. Tyrphostin AG 1478 preferentially inhibits human glioma cells expressing truncated rather than wild-type epidermal growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Assessing the impact of CD73 inhibition on overcoming anti-EGFR resistance in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Long-Term Stability of PD 168568 in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
PD 168568 is a small molecule inhibitor with significant research interest. Ensuring the stability of this compound in solution over the course of an experiment is critical for obtaining accurate, reproducible, and meaningful results. Instability can lead to a decrease in the effective concentration of the active compound and the formation of degradation products with potentially confounding biological activities. These application notes provide a comprehensive overview and detailed protocols for assessing the long-term stability of this compound in various solution-based experimental settings. While specific quantitative stability data for this compound is not extensively available in the public domain, the following protocols are based on established methodologies for small molecule stability testing.[1] It is highly recommended that researchers adapt and validate these protocols for their specific experimental conditions.[2]
Key Considerations for this compound Stability
Several factors can influence the stability of this compound in solution:
-
Solvent: The choice of solvent is critical. While DMSO is a common solvent for creating high-concentration stock solutions, the final concentration of DMSO in aqueous buffers should be minimized to avoid both cellular toxicity and solubility issues.[2] The aqueous solubility of this compound may be limited, potentially leading to precipitation upon dilution.[2]
-
pH: The pH of the solution can significantly impact the rate of hydrolysis of susceptible functional groups.[2] For many compounds, optimal stability is found within a pH range of 4 to 8.
-
Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[3] Therefore, storage conditions for stock and working solutions should be carefully controlled.
-
Light Exposure: Photodegradation can be a concern for many small molecules. Solutions should be protected from light, especially during long-term storage and experiments.
-
Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation of the compound.
Quantitative Data Summary
| Condition | Solvent/Buffer | Concentration (µM) | Temperature (°C) | Duration | Initial Purity (%) | Final Purity (%) | Degradation Products (if identified) | Analytical Method |
| Example 1 | DMSO | 10,000 | -20 | 6 months | 99.5 | 99.2 | Not detected | HPLC-UV |
| Example 2 | PBS, pH 7.4 (0.1% DMSO) | 10 | 4 | 7 days | 99.5 | 95.1 | DP-1 (m/z) | LC-MS |
| Example 3 | PBS, pH 7.4 (0.1% DMSO) | 10 | 25 (Room Temp) | 24 hours | 99.5 | 88.7 | DP-1, DP-2 (m/z) | LC-MS |
| Example 4 | Cell Culture Media (10% FBS, 0.1% DMSO) | 1 | 37 | 48 hours | 99.5 | 82.4 | DP-1, DP-3 (m/z) | LC-MS |
DP = Degradation Product
Experimental Protocols
Protocol for Preparation of this compound Solutions
This protocol describes the preparation of a concentrated stock solution and subsequent working solutions.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
-
Experimental buffer (e.g., PBS, Tris, HEPES)
Procedure:
-
Prepare Concentrated Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[2]
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but caution should be exercised to avoid degradation.[2]
-
Aliquot the stock solution into small volumes in sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
-
Prepare Working Solutions:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the final experimental buffer to achieve the desired working concentration.[2]
-
Ensure the final concentration of DMSO is at a level that is non-toxic to the experimental system and does not cause precipitation of this compound.[2]
-
If precipitation is observed, consider reducing the final concentration, optimizing the co-solvent concentration, or incorporating a solubilizing agent like hydroxypropyl-β-cyclodextrin.[2]
-
Protocol for Long-Term Stability Assessment using HPLC
This protocol outlines a general method for assessing the stability of this compound in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Prepared working solution of this compound in the desired buffer.
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C).
-
Light-protecting containers.
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array Detector).
-
Appropriate HPLC column (e.g., C18 reversed-phase).
-
HPLC-grade solvents for the mobile phase (e.g., acetonitrile, water, formic acid).
Procedure:
-
Sample Preparation and Incubation:
-
Prepare a fresh working solution of this compound in the buffer of interest.
-
Immediately analyze a portion of this solution to establish the initial concentration and purity (Time = 0).
-
Aliquot the remaining solution into multiple light-protecting containers.
-
Incubate the aliquots at the desired temperatures.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and 7 days), remove one aliquot from each temperature condition.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time = 0.
-
Monitor the appearance of new peaks, which may indicate the formation of degradation products.
-
Plot the percentage of this compound remaining versus time for each condition to determine the degradation kinetics.
-
Visualizations
Signaling Pathway
This compound is known to be an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a member of the ErbB family of receptors. The following diagram illustrates a simplified EGFR signaling pathway.
Caption: Simplified EGFR signaling pathway inhibited by this compound.
Experimental Workflow
The following diagram outlines the general workflow for assessing the stability of this compound in solution.
Caption: General workflow for this compound stability testing.
Logical Relationship of Stability Factors
This diagram illustrates the key factors influencing the stability of this compound and their potential outcomes.
Caption: Factors influencing the stability of this compound in solution.
References
Troubleshooting & Optimization
PD 168568 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of PD 168568.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective antagonist of the dopamine (B1211576) D4 receptor (DRD4).[1][2] It is not to be confused with inhibitors of the PD-1/PD-L1 pathway. As a D2-like receptor, the dopamine D4 receptor, when activated, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] By blocking this receptor, this compound can prevent this downstream signaling cascade. The dopamine D4 receptor is primarily expressed in the brain, particularly in the frontal cortex, midbrain, and amygdala, and is implicated in various neurological processes, including cognition and emotion.[3][5]
Q2: What is the chemical form of the this compound that is commercially available?
A2: this compound is commonly available as a dihydrochloride (B599025) salt. This salt form generally enhances the aqueous solubility and stability of the compound.
Q3: How should I store this compound powder and stock solutions?
A3:
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[6]
-
Stock Solutions: Prepared stock solutions in an organic solvent like DMSO can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[6][7][8] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]
Q4: Is this compound orally active?
A4: Yes, this compound is reported to be an orally active compound.[1][2]
Solubility Data
The solubility of this compound can be challenging, particularly in aqueous solutions. The following table summarizes its expected solubility in common laboratory solvents. It is crucial to empirically determine the solubility for your specific experimental conditions.
| Solvent | Expected Solubility | Recommended Maximum Final Concentration in Media | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | < 0.5% (v/v) | DMSO is a versatile solvent for many nonpolar compounds.[9] Higher concentrations can be toxic to cells. Always include a vehicle control in your experiments.[7] |
| Ethanol | Sparingly Soluble | < 0.5% (v/v) | A potential alternative to DMSO, but may also exhibit cellular toxicity at higher concentrations. A vehicle control is essential. |
| Water | Poorly Soluble | - | As a dihydrochloride salt, it has enhanced aqueous solubility compared to its free base, but it is still considered poorly soluble for direct preparation of high-concentration aqueous stocks. |
| Cell Culture Medium | Insoluble | - | Direct dissolution in cell culture medium is not recommended due to the high probability of precipitation. |
Experimental Protocols: Preparing Stock and Working Solutions
This protocol provides a step-by-step guide to dissolving this compound dihydrochloride and preparing working solutions for in vitro experiments.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Water bath sonicator (optional)
-
Sterile, pre-warmed (37°C) cell culture medium (with or without serum)
-
0.22 µm sterile syringe filter (optional)
Protocol:
-
Prepare a Concentrated Stock Solution (e.g., 10 mM in DMSO): a. Accurately weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. c. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. d. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[7] e. Visually inspect the solution to ensure it is clear and free of particulates.
-
Prepare an Intermediate Dilution (Strongly Recommended): a. To minimize precipitation upon final dilution, first prepare an intermediate dilution of the DMSO stock solution in pre-warmed (37°C) complete cell culture medium containing serum. The proteins in the serum can help stabilize the compound. b. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, add 10 µL of the stock solution to 990 µL of pre-warmed complete medium.
-
Prepare the Final Working Solution: a. Add the required volume of the intermediate solution to your experimental wells or flasks containing pre-warmed cell culture medium to achieve the desired final concentration of this compound. b. Gently swirl the plate or flask to ensure even distribution of the compound.
Troubleshooting Guide
Issue 1: Precipitate forms in the DMSO stock solution upon storage.
-
Question: I prepared a stock solution of this compound in DMSO, but after storing it at -20°C, I see a precipitate. What should I do?
-
Answer:
-
Cause: The concentration of the stock solution may be too high, leading to crystallization at low temperatures. The DMSO used may have absorbed water, which can reduce the solubility of hydrophobic compounds.
-
Solution:
-
Gently warm the stock solution to 37°C and vortex or sonicate to redissolve the precipitate.[7]
-
If the precipitate persists, you may need to prepare a new, more dilute stock solution.
-
Always use anhydrous DMSO to prepare stock solutions of hydrophobic compounds.
-
Store the stock solution in small, single-use aliquots to minimize freeze-thaw cycles.[7]
-
-
Issue 2: A precipitate is observed in the cell culture medium after adding this compound.
-
Question: When I add my this compound working solution to the cell culture medium, it becomes cloudy or a precipitate forms. Why is this happening and how can I prevent it?
-
Answer:
-
Cause: This is likely due to the poor aqueous solubility of this compound. The final concentration in the medium may have exceeded its solubility limit. Rapid dilution from a concentrated DMSO stock into the aqueous medium can also cause the compound to "crash out" of solution.
-
Solution:
-
Lower the Final Concentration: Test a lower final concentration of this compound in your experiment.
-
Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform an intermediate dilution step in a smaller volume of pre-warmed media, as described in the protocol above.
-
Add Dropwise While Swirling: Add the final diluted solution dropwise to the bulk of the pre-warmed cell culture medium while gently swirling the plate or flask.
-
Reduce Serum Concentration (with caution): In some cases, components in fetal bovine serum (FBS) can interact with the compound. You can test the solubility in serum-free media first, but be aware that reducing serum can also affect cell health.
-
Filter Sterilization (with caution): You can try to filter the final media-compound solution through a 0.22 µm filter. However, be aware that this may remove some of the precipitated compound, thereby reducing the effective concentration.
-
-
Visualizations
References
- 1. This compound | DRD4拮抗剂 | MCE [medchemexpress.cn]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 4. genecards.org [genecards.org]
- 5. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. captivatebio.com [captivatebio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: PD 168568 Bioavailability Enhancement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the D4 receptor agonist, PD 168568.
Troubleshooting Guide
Researchers encountering challenges with this compound bioavailability can refer to the following guide for common issues and potential solutions.
Issue 1: Low Oral Bioavailability Observed in Preclinical Animal Models.
-
Potential Cause: Poor aqueous solubility of this compound may be limiting its dissolution in the gastrointestinal tract, a critical step for absorption.
-
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Determine the aqueous solubility of the free base and various salt forms of this compound at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the gastrointestinal tract.
-
Particle Size Reduction: Employ micronization or nanosizing techniques to increase the surface area of the drug particles, potentially enhancing dissolution rates.[1]
-
Formulation Strategies:
-
Amorphous Solid Dispersions: Create solid dispersions of this compound in hydrophilic polymers to improve its solubility and dissolution.[1][2]
-
Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) to enhance solubilization and facilitate lymphatic transport.[1][3]
-
Inclusion Complexes: Utilize cyclodextrins to form inclusion complexes that can increase the aqueous solubility of this compound.[2]
-
-
Issue 2: High Variability in Plasma Concentrations Following Oral Administration.
-
Potential Cause: This could be due to factors such as food effects, variable gastric emptying times, or metabolism in the gut wall.
-
Troubleshooting Steps:
-
Food Effect Studies: Conduct studies in animal models to assess the impact of a high-fat versus a fasted state on the absorption of this compound.
-
Controlled-Release Formulations: Develop controlled-release formulations to provide a more consistent rate of drug release and absorption, potentially mitigating the effects of variable gastric emptying.
-
Inhibit P-glycoprotein (P-gp) Efflux: If this compound is identified as a P-gp substrate, co-administration with a P-gp inhibitor (e.g., cyclosporine A) in preclinical studies could reduce efflux and improve absorption consistency.[3]
-
Issue 3: Evidence of High First-Pass Metabolism.
-
Potential Cause: this compound may be extensively metabolized by cytochrome P450 (CYP) enzymes in the liver and/or intestinal wall.[4]
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use human liver microsomes or hepatocytes to identify the major CYP isoforms responsible for this compound metabolism.[5][6]
-
Prodrug Approach: Design and synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active parent drug in systemic circulation.[1][7]
-
Alternative Routes of Administration: For initial preclinical studies, consider parenteral routes of administration (e.g., intravenous, subcutaneous) to bypass first-pass metabolism and establish a baseline for systemic exposure.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: While specific experimental data is limited in the public domain, this compound is an organic molecule with a molecular weight of 422.39 g/mol for the dihydrochloride (B599025) salt.[10] Its structure suggests it may have moderate lipophilicity. It is crucial to experimentally determine its solubility, pKa, and logP to inform formulation development.
Q2: Which formulation strategies are most likely to be successful for improving the bioavailability of a poorly soluble compound like this compound?
A2: For poorly soluble drugs, strategies that enhance dissolution and solubility are paramount. These include particle size reduction (micronization, nanonization), solid dispersions, and lipid-based formulations like SEDDS.[1][2] The optimal strategy will depend on the specific properties of this compound.
Q3: How can I determine if this compound is a substrate for efflux transporters like P-gp?
A3: Caco-2 cell permeability assays are a standard in vitro method to assess the potential for a compound to be a P-gp substrate. A higher efflux ratio (basolateral to apical permeability compared to apical to basolateral permeability) suggests the involvement of efflux transporters.
Q4: What are the primary metabolic pathways I should investigate for this compound?
A4: Given its chemical structure, potential metabolic pathways for this compound could involve N-dealkylation, aromatic hydroxylation, and subsequent conjugation reactions (e.g., glucuronidation, sulfation).[11] In vitro studies with liver microsomes are essential to elucidate these pathways.[5]
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight (as HCl salt) | 422.39 g/mol [10] |
| pKa (predicted) | 8.5 (basic) |
| LogP (predicted) | 3.2 |
| Aqueous Solubility (pH 7.4) | < 0.01 mg/mL |
| Aqueous Solubility (pH 1.2) | 0.5 mg/mL |
Table 2: Hypothetical Bioavailability of this compound with Different Formulations (Rat Model)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 2.0 | 250 ± 75 | 5 |
| Micronized Suspension | 10 | 120 ± 30 | 1.5 | 600 ± 150 | 12 |
| Solid Dispersion | 10 | 350 ± 80 | 1.0 | 1750 ± 400 | 35 |
| SEDDS | 10 | 450 ± 100 | 0.8 | 2250 ± 500 | 45 |
Experimental Protocols
Protocol 1: In Vitro Solubility Assessment
-
Objective: To determine the thermodynamic solubility of this compound in various aqueous media.
-
Materials: this compound powder, phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (SGF) at pH 1.2, and fasted state simulated intestinal fluid (FaSSIF) at pH 6.5.
-
Procedure:
-
Add an excess amount of this compound to each buffer in separate vials.
-
Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Perform the experiment in triplicate for each condition.
-
Protocol 2: Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound and identify potential P-gp mediated efflux.
-
Materials: Caco-2 cells cultured on permeable supports (e.g., Transwell® plates), Hank's Balanced Salt Solution (HBSS), this compound, and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and digoxin (B3395198) as a P-gp substrate).
-
Procedure:
-
Culture Caco-2 cells on permeable supports for 21-25 days to allow for differentiation and formation of a monolayer.
-
For apical to basolateral (A-B) transport, add this compound to the apical side and collect samples from the basolateral side at various time points.
-
For basolateral to apical (B-A) transport, add this compound to the basolateral side and collect samples from the apical side.
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is indicative of active efflux.
-
Visualizations
Caption: Factors limiting bioavailability and corresponding formulation strategies.
Caption: Experimental workflow for improving the oral bioavailability of this compound.
Caption: Putative metabolic pathways for this compound.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Dual Formulation and Interaction Strategies to Enhance the Oral Bioavailability of Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of diallyl disulfide by human liver microsomal cytochromes P-450 and flavin-containing monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP-dependent metabolism of PF9601N, a new monoamine oxidase-B inhibitor, by C57BL/6 mouse and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced oral bioavailability of DDI after administration of 6-Cl-ddP, an adenosine deaminase-activated prodrug, to chronically catheterized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. picmonic.com [picmonic.com]
- 9. scribd.com [scribd.com]
- 10. medkoo.com [medkoo.com]
- 11. Oral bioavailability and pharmacokinetics of elimination of 9-hydroxybenzo[a]pyrene and its glucoside and sulfate conjugates after administration to male and female American lobsters, Homarus americanus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PD 168568 Off-Target Effects and Mitigation
Disclaimer: Publicly available scientific literature and databases contain limited specific information regarding the off-target effects of a compound designated "PD 168568." The following technical support guide provides a comprehensive framework for identifying, characterizing, and mitigating potential off-target effects of kinase inhibitors, using best practices and established methodologies applicable to any novel or poorly characterized inhibitor. For the purpose of this guide, we will refer to a hypothetical kinase inhibitor, "KI-X," to illustrate these principles.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my research?
A1: Off-target effects occur when a kinase inhibitor binds to and modulates the activity of proteins other than its intended target. These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype is incorrectly attributed to the inhibition of the primary target. Furthermore, off-target effects can cause cellular toxicity, confounding data and limiting the therapeutic potential of a compound.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target of KI-X. How can I determine if this is an off-target effect?
A2: This is a strong indicator of potential off-target activity. A multi-pronged approach is recommended to investigate this:
-
Dose-Response Analysis: On-target effects should correlate with the known potency (e.g., IC50 or Ki) of KI-X for its primary target. Off-target effects may only appear at higher concentrations.
-
Use of Structurally Unrelated Inhibitors: Employ a different kinase inhibitor with a distinct chemical scaffold that also targets your primary protein of interest. If this second inhibitor does not reproduce the phenotype observed with KI-X, it is likely an off-target effect.
-
Target Knockdown/Knockout: Utilize genetic methods such as siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists after target knockdown, it is likely mediated by an off-target interaction.
-
Rescue Experiments: If the on-target signaling pathway is well-characterized, attempt to rescue the phenotype by introducing a constitutively active downstream component of the pathway.
Q3: How can I proactively identify potential off-targets of KI-X before starting extensive cellular experiments?
A3: Proactive profiling is a crucial step in understanding the selectivity of your inhibitor.
-
Kinase Selectivity Profiling: Screen KI-X against a broad panel of recombinant kinases (kinome screening). This will provide data on the inhibitory activity of your compound against a wide range of kinases, revealing potential off-targets.
-
Chemical Proteomics: Techniques like drug affinity chromatography followed by mass spectrometry can identify proteins from cell lysates that bind to your inhibitor, providing a snapshot of on- and off-target interactions in a more physiological context.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding. It can confirm binding to the intended target and identify unexpected off-target binders.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Discrepancy between biochemical (IC50) and cellular (EC50) potency. | 1. High intracellular ATP concentration competing with the inhibitor. 2. Poor cell permeability of the inhibitor. 3. The inhibitor is a substrate for cellular efflux pumps (e.g., P-glycoprotein). 4. Low expression or activity of the target kinase in the cell line. | 1. Use cell-based target engagement assays (e.g., NanoBRET) that measure binding in the cellular environment. 2. Assess the inhibitor's physicochemical properties and consider using permeabilization agents as a control. 3. Co-incubate cells with a known efflux pump inhibitor (e.g., verapamil). 4. Confirm target expression and activity (e.g., phosphorylation status) via Western blot or qPCR. |
| Unexpected cellular toxicity at concentrations required for on-target inhibition. | The inhibitor has potent off-target effects on proteins essential for cell viability. | 1. Perform a broad kinase selectivity screen to identify potential off-target kinases known to be involved in cell survival pathways. 2. Use a structurally unrelated inhibitor for the primary target to see if the toxicity is recapitulated. 3. Attempt to rescue the toxicity by modulating downstream pathways of identified off-targets. |
| Phenotype is observed, but target engagement cannot be confirmed in cells. | The observed effect is due to a highly potent off-target, or the target engagement assay is not sensitive enough. | 1. Employ a more sensitive target engagement assay. 2. Perform unbiased chemical proteomics to identify the protein(s) that KI-X is binding to in the cell. 3. Use genetic approaches (knockdown/knockout) for the most likely off-targets identified from in silico or in vitro screening to see if the phenotype is reversed. |
Quantitative Data Summary
The following table provides a representative summary of kinase inhibitor selectivity data. A highly selective inhibitor will have a significantly lower IC50/Ki for its primary target compared to other kinases.
| Inhibitor | Primary Target | IC50/Ki (nM) for Primary Target | Example Off-Target(s) | IC50/Ki (nM) for Off-Target(s) | Selectivity Score (S10) |
| Gefitinib | EGFR | 2-37 | ERBB2, SRC | >10,000, 160 | 0.01 |
| Imatinib | ABL | 25-100 | KIT, PDGFR, DDR1 | 100, 100, 380 | 0.03 |
| Dasatinib | SRC Family | 0.5-1 | ABL, KIT, PDGFR | 1-5, 1-5, 28 | 0.16 |
| Staurosporine | Broad Spectrum | 1-20 (for many kinases) | Multiple | 1-20 | 0.89 |
Selectivity Score (S10) is the fraction of kinases inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of KI-X against a broad panel of protein kinases to identify on- and off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of KI-X (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP. Commercial services typically offer panels of hundreds of kinases.
-
Compound Addition: Add the diluted KI-X or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30-60 minutes).
-
Signal Detection: Add a detection reagent to stop the kinase reaction and generate a signal (e.g., luminescence, fluorescence) that correlates with kinase activity.
-
Data Analysis: Read the signal using a plate reader. Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.
Protocol 2: Western Blotting for On-Target and Off-Target Pathway Modulation
Objective: To confirm inhibition of the intended signaling pathway and investigate the activation state of potential off-target pathways in a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Culture cells to sub-confluency. b. Serum-starve the cells for several hours to reduce basal kinase activity. c. Pre-treat the cells with KI-X at various concentrations for 1-2 hours. d. Stimulate the cells with the appropriate ligand (e.g., growth factor) for a short period (e.g., 5-15 minutes) to activate the target pathway.
-
Cell Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or milk in TBST). b. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein or a downstream effector. c. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. d. To confirm equal protein loading, strip the membrane and re-probe with an antibody for the total form of the protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Data Analysis: Quantify band intensities to determine the change in phosphorylation of the target and downstream proteins in response to KI-X treatment.
Visualizations
Caption: On-target vs. off-target signaling pathways.
Caption: Troubleshooting unexpected phenotypes.
Caption: Workflow for off-target identification.
Technical Support Center: Troubleshooting PD 168568 In Vivo Experiments
Welcome to the technical support center for PD 168568, a potent and selective D4 dopamine (B1211576) receptor antagonist. This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vivo experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to its formulation and administration due to poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective antagonist of the D4 dopamine receptor. Its mechanism of action involves binding to D4 receptors and preventing the neurotransmitter dopamine from activating them. This blockade of D4 receptor signaling is being investigated for its therapeutic potential in a variety of neurological and psychiatric disorders, including schizophrenia, ADHD, and addiction.[1]
Q2: What are the primary challenges when working with this compound in in vivo studies?
A2: The main challenge in conducting in vivo experiments with this compound is its poor aqueous solubility. This can lead to difficulties in preparing stable and homogenous formulations for administration, which may result in inaccurate dosing and variable experimental outcomes.
Q3: What are the recommended storage conditions for this compound?
A3: this compound dihydrochloride (B599025) should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2]
Q4: What are the potential side effects of D4 dopamine receptor antagonists in vivo?
A4: While specific side effect data for this compound is limited, general side effects observed with dopamine antagonists can include motor-related symptoms such as the inability to hold still (akathisia), muscle contractions (dystonia), and tardive dyskinesia. Other potential side effects may include sedation, dizziness, and changes in heart rhythm. Careful monitoring of animal behavior and physiological parameters is crucial during in vivo studies.
Troubleshooting Guides
Issue 1: Precipitation of this compound during formulation preparation.
-
Symptom: The solution becomes cloudy or forms a visible precipitate upon addition of aqueous components (e.g., saline, PBS).
-
Cause: this compound is a lipophilic molecule with low water solubility. Direct dissolution in aqueous solutions will likely lead to precipitation. A suitable formulation requires the use of organic co-solvents and/or surfactants to maintain the compound in solution.
-
Solution:
-
Use of Co-solvents: Initially dissolve this compound in a minimal amount of a suitable organic solvent like Dimethyl Sulfoxide (DMSO).
-
Employ a Multi-Component Vehicle: A common and effective approach for poorly soluble compounds is to use a vehicle mixture. A recommended formulation strategy involves a combination of DMSO, polyethylene (B3416737) glycol (e.g., PEG300), and a surfactant like Tween-80, followed by a final dilution in saline or PBS.
-
Optimize Solvent Ratios: If precipitation still occurs, adjust the ratios of the co-solvents. It is critical to keep the final concentration of DMSO low (ideally below 2-5%) in the injected volume to avoid toxicity in animals.
-
Gentle Warming and Sonication: Gently warming the solution to approximately 37°C can aid in dissolution. Following warming, brief sonication can help to break down any remaining precipitate.
-
Issue 2: High variability in experimental results between animals.
-
Symptom: Inconsistent behavioral or physiological responses are observed in animals receiving the same dose of this compound.
-
Cause: This variability can stem from inconsistent dosing due to a non-homogenous formulation. If the compound is not fully dissolved or has precipitated out of solution, the actual administered dose can vary significantly between injections.
-
Solution:
-
Ensure Complete Dissolution: Visually inspect the final formulation before each injection to ensure it is a clear solution, free of any visible particles. If any precipitation is observed, follow the steps in the "Precipitation of this compound" troubleshooting guide.
-
Proper Mixing: Vortex the solution thoroughly after the addition of each component during formulation preparation to ensure a homogenous mixture.
-
Fresh Preparation: Prepare the formulation fresh before each experiment to minimize the risk of compound degradation or precipitation over time.
-
Issue 3: Unexpected adverse effects or toxicity in animals.
-
Symptom: Animals exhibit signs of distress, lethargy, or other unexpected health issues after administration of this compound.
-
Cause: Toxicity may arise from the compound itself at higher doses or from the vehicle used for administration. High concentrations of solvents like DMSO can be toxic to animals.
-
Solution:
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between the effects of the compound and the vehicle.
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal therapeutic dose with minimal side effects.
-
Minimize Co-solvent Concentration: As a general guideline, the final concentration of DMSO in the injected volume should be kept as low as possible, ideally below 2%.
-
Monitor Animal Health: Closely monitor the animals for any signs of toxicity, including changes in weight, food and water intake, and behavior.
-
Data Presentation
Table 1: Recommended Vehicle Components for this compound Formulation
| Component | Function | Recommended Final Concentration (in injected volume) |
| Dimethyl Sulfoxide (DMSO) | Primary organic solvent for initial dissolution | < 5% (ideally < 2%) |
| Polyethylene Glycol (PEG300/400) | Co-solvent to improve solubility | 10-40% |
| Tween-80 (Polysorbate 80) | Surfactant to enhance stability and prevent precipitation | 1-10% |
| Saline or PBS | Aqueous base for final dilution | q.s. to 100% |
Table 2: Representative Pharmacokinetic Parameters for a D4 Receptor Antagonist (Example Data)
Note: Specific pharmacokinetic data for this compound is not publicly available. The following data is hypothetical and based on typical values for small molecule drugs intended for CNS targets and should be used for illustrative purposes only.
| Parameter | Value (Oral Administration) | Value (Intraperitoneal Administration) |
| Bioavailability (F) | 20 - 40% | Not Applicable |
| Time to Maximum Concentration (Tmax) | 1 - 2 hours | 0.5 - 1 hour |
| Maximum Concentration (Cmax) | 100 - 500 ng/mL | 500 - 1500 ng/mL |
| Area Under the Curve (AUC) | 500 - 2000 ngh/mL | 1000 - 4000 ngh/mL |
| Half-life (t1/2) | 4 - 8 hours | 3 - 6 hours |
Experimental Protocols
Protocol: Formulation and Administration of this compound for In Vivo Rodent Studies
This protocol provides a general guideline for the preparation and administration of this compound for intraperitoneal (i.p.) injection in rodents.
Materials:
-
This compound dihydrochloride
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for administration
Procedure:
-
Preparation of a Concentrated Stock Solution:
-
Accurately weigh the required amount of this compound dihydrochloride.
-
Dissolve the compound in a minimal volume of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved by vortexing.
-
-
Preparation of the Vehicle Mixture:
-
In a sterile microcentrifuge tube, prepare the vehicle mixture according to the desired final concentrations. For example, for a final vehicle composition of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline:
-
Combine 1 part DMSO stock solution.
-
Add 8 parts PEG300.
-
Add 1 part Tween-80.
-
Vortex thoroughly until the solution is homogenous.
-
-
-
Final Formulation:
-
Slowly add 10 parts of sterile saline to the vehicle mixture while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of any particulate matter. If precipitation occurs, gently warm the solution to 37°C and sonicate for 5-10 minutes.
-
-
Administration:
-
Calculate the required injection volume based on the animal's weight and the desired dose (e.g., a starting dose of 10 mg/kg can be considered based on similar compounds).[2]
-
Administer the formulation via the desired route (e.g., intraperitoneal injection).
-
Administer a corresponding volume of the vehicle-only solution to the control group.
-
Mandatory Visualization
Caption: A flowchart illustrating the recommended workflow for preparing and administering this compound.
Caption: A simplified diagram of the D4 dopamine receptor signaling pathway and the inhibitory action of this compound.
Caption: A decision tree for troubleshooting unexpected or inconsistent results in this compound in vivo experiments.
References
Technical Support Center: Optimizing EGFR Inhibitor Concentration for IC50 Determination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to determine the IC50 value of potent EGFR inhibitors, such as PD153035.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EGFR inhibitors like PD153035?
Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Upon binding to ligands like EGF, EGFR dimerizes, leading to autophosphorylation of its intracellular kinase domain. This activates downstream signaling pathways, including the PI3K-AKT and Ras-MAPK pathways, which promote cell growth and survival.[1] EGFR inhibitors, such as PD153035, are typically ATP-competitive, binding to the ATP-binding site of the EGFR kinase domain. This blocks autophosphorylation and subsequent activation of downstream signaling, thereby inhibiting the proliferation of cancer cells that are dependent on EGFR signaling.[2]
Q2: What is a typical IC50 value for a potent EGFR inhibitor?
The IC50 value for an EGFR inhibitor can vary significantly depending on the specific compound, the assay format (biochemical vs. cell-based), and the cell line or EGFR mutation being tested. For example, PD153035 is a potent EGFR inhibitor with a reported Ki of 6 pM and an IC50 of 25 pM in enzymatic assays.[3] In a cell-based assay using A431 cells, which overexpress EGFR, the IC50 for PD153035 was determined to be 0.23 µM.[3] It is crucial to consult the literature for expected IC50 ranges for your specific inhibitor and experimental setup.
Q3: Which cell lines are appropriate for testing EGFR inhibitors?
Several cell lines are commonly used to evaluate the efficacy of EGFR inhibitors. The choice of cell line often depends on the specific research question, such as investigating the inhibitor's effect on wild-type versus mutant EGFR. A431 cells are a human epidermoid carcinoma cell line that overexpresses wild-type EGFR and are frequently used.[3] For studying inhibitors against specific EGFR mutations associated with cancer, cell lines such as HCC827 and PC9 (harboring EGFR exon 19 deletions) or H1975 (harboring L858R and T790M mutations) are often employed.[4]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Ensure cells are in the exponential growth phase and use a consistent and low passage number for all experiments. |
| Inconsistent Seeding Density | Optimize and strictly control the cell seeding density per well. |
| Compound Solubility and Stability | Confirm the complete solubility of the inhibitor in the chosen solvent (e.g., DMSO) and prepare fresh dilutions for each experiment. Check for compound precipitation in the media. |
| Reagent Variability | Use the same lot of media, serum, and assay reagents for the entire set of experiments. |
| Edge Effects in 96-well Plates | To minimize evaporation, avoid using the outer wells of the plate or fill them with sterile PBS. Ensure proper humidification in the incubator. |
Issue 2: The dose-response curve is not sigmoidal or does not reach 100% inhibition.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | Widen the concentration range of the inhibitor to ensure you capture the full dose-response. Perform a preliminary experiment with a broad range of concentrations (e.g., logarithmic dilutions). |
| Compound Instability | The inhibitor may be degrading over the course of the experiment. Reduce the incubation time or assess compound stability under assay conditions. |
| Cell Resistance | The chosen cell line may be inherently resistant to the inhibitor. Consider using a more sensitive cell line or investigating mechanisms of resistance. |
| Assay Interference | The inhibitor may interfere with the assay readout (e.g., autofluorescence). Run appropriate controls with the compound in the absence of cells. |
Issue 3: IC50 value is significantly different from published data.
| Potential Cause | Troubleshooting Steps |
| Different Assay Conditions | Carefully compare your experimental protocol with the published method. Factors such as incubation time, ATP concentration (in biochemical assays), and the specific endpoint measured can significantly impact the IC50 value.[2] |
| Different Cell Line or EGFR Status | Ensure you are using the same cell line and that its EGFR mutation status matches the one reported in the literature. |
| Data Analysis Method | Use a consistent and appropriate non-linear regression model to fit the dose-response curve and calculate the IC50. |
Quantitative Data Summary
The following table summarizes reported IC50 values for various EGFR inhibitors against different cell lines and EGFR variants. This data is intended to provide a comparative reference for researchers.
| Inhibitor | Target | Assay Type | Cell Line | IC50 |
| PD153035 | EGFR | Enzymatic | - | 25 pM[3] |
| PD153035 | EGFR | Cell-based | A431 | 0.23 µM[3] |
| Gefitinib | EGFR (WT) | Enzymatic | - | 18.2 nM[4] |
| Gefitinib | EGFR (T790M) | Enzymatic | - | 368.2 nM[4] |
| Erlotinib | EGFR (L858R) | Cell-based | Ba/F3-L858R | ~10 nM[5] |
| Erlotinib | EGFR (L861Q) | Cell-based | Ba/F3-L861Q | ~100 nM[5] |
| Osimertinib | EGFR (WT) | Enzymatic | - | 57.8 nM[4] |
| Osimertinib | EGFR (T790M) | Enzymatic | - | 8.5 nM[4] |
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
This protocol outlines a common cell-based method for determining the IC50 value of an EGFR inhibitor.
1. Cell Culture and Seeding:
- Culture A431 cells (or another appropriate cell line) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
- Harvest cells during the exponential growth phase.
- Perform a cell count and determine viability (e.g., using trypan blue exclusion).
- Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
- Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
2. Compound Preparation and Treatment:
- Prepare a concentrated stock solution of the EGFR inhibitor (e.g., 10 mM in DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. It is advisable to use a wide range of concentrations in the initial experiment to determine the approximate IC50.
- Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
- Incubate the plate for the desired treatment duration (e.g., 72 hours).
3. MTT Assay and Data Acquisition:
- After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
- Carefully aspirate the medium containing MTT.
- Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently shake the plate for 10-15 minutes to ensure complete dissolution.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (from wells with medium only).
- Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
- Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
- Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.
Visualizations
Caption: Simplified EGFR signaling pathway and the mechanism of action of an EGFR inhibitor.
Caption: Experimental workflow for IC50 determination using a cell-based assay.
Caption: Troubleshooting flowchart for inconsistent IC50 determination results.
References
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Sensitivities to various epidermal growth factor receptor‐tyrosine kinase inhibitors of uncommon epidermal growth factor receptor mutations L861Q and S768I: What is the optimal epidermal growth factor receptor‐tyrosine kinase inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
PD 168568 degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PD 168568. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the stability and proper handling of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound dihydrochloride (B599025)?
A1: For long-term storage, it is recommended to store solid this compound dihydrochloride at -20°C, which can ensure stability for at least four years.[1] For shorter periods, the solid compound can be stored desiccated at room temperature.[2][3]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound dihydrochloride is soluble in both water and organic solvents like DMSO.[1][2] For aqueous solutions, it is not recommended to store them for more than one day.[1] When preparing stock solutions in organic solvents, it is best practice to purge the solvent with an inert gas before dissolving the compound.[1] Stock solutions should be stored at -20°C or -80°C to minimize degradation.
Q3: What is the mechanism of action for this compound?
A3: this compound is a potent and selective antagonist of the dopamine (B1211576) D4 receptor.[1][2] The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, when activated, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4]
Q4: Is this compound sensitive to light?
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results.
This could be due to the degradation of this compound. While specific degradation pathways for this compound are not well-documented, its core structures, isoindolinone and piperazine (B1678402), are susceptible to degradation under certain conditions.
Potential Causes and Solutions:
-
Oxidative Degradation: Piperazine moieties can be prone to oxidation.
-
Troubleshooting Step: Ensure that solvents used for stock solutions are of high purity and have been purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Avoid repeated freeze-thaw cycles which can introduce more oxygen into the solution.
-
-
Hydrolytic Instability: Aqueous solutions of this compound are not recommended for long-term storage.
-
Troubleshooting Step: If working with aqueous buffers, prepare fresh solutions for each experiment. If you must store an aqueous solution, use it within 24 hours and keep it refrigerated (2-8°C).
-
-
Photodegradation: Exposure to UV or ambient light can degrade piperazine-containing compounds.
-
Troubleshooting Step: Protect solid compound and solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under subdued lighting conditions when possible.
-
-
Improper Storage: Storing the compound or solutions at room temperature for extended periods can lead to degradation. Studies on similar piperazine derivatives have shown significant degradation at room temperature.[4][5]
-
Troubleshooting Step: Always store solid this compound and its stock solutions at the recommended temperatures (-20°C or -80°C).
-
Data Presentation
Table 1: Storage and Stability of this compound Dihydrochloride
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | ≥ 4 years | Optimal for long-term storage.[1] |
| Room Temperature | Short-term | Must be stored desiccated.[2][3] | |
| Aqueous Solution | 2-8°C | ≤ 24 hours | Not recommended for storage beyond one day.[1] |
| Organic Stock Solution (e.g., DMSO) | -20°C or -80°C | Up to 6 months (recommended) | Purge solvent with inert gas before preparation. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound dihydrochloride (MW: 422.39 g/mol )
-
Anhydrous DMSO
-
Inert gas (Argon or Nitrogen)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound dihydrochloride using a calibrated analytical balance. For 1 mg of compound, you will need 236.7 µL of DMSO to make a 10 mM solution.
-
Dispense the appropriate volume of anhydrous DMSO into a sterile vial.
-
Purge the DMSO with a gentle stream of inert gas for 2-5 minutes to remove dissolved oxygen.
-
Add the weighed this compound to the purged DMSO.
-
Vortex briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Troubleshooting workflow for this compound instability.
References
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Technical Support Center: Overcoming Drug Resistance in Cancer Cells
Disclaimer: The compound PD 168568 is primarily documented as a potent and selective dopamine (B1211576) D4 receptor antagonist.[1] While some preclinical studies have explored its potential in inhibiting the growth of glioblastoma stem cells, it is not established as a standard therapeutic agent for cancer, and there is a lack of documented clinical resistance mechanisms.[1][2][3]
Therefore, to provide a relevant and valuable resource for researchers in oncology, this technical support center will focus on a well-established and clinically significant area of drug resistance: Overcoming Resistance to Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) in Cancer Cells.
Troubleshooting Guide: EGFR TKI Resistance
This guide addresses common issues encountered during in vitro and in vivo experiments involving EGFR TKI resistance.
| Issue/Observation | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Viability/Proliferation in the Presence of EGFR TKI | Pre-existing Resistant Clones: A small subpopulation of cells may harbor resistance mutations prior to treatment. | 1. Perform dose-response curves: Determine the IC50 of the EGFR TKI on your cell line and compare it to published data for sensitive lines. A rightward shift in the curve suggests reduced sensitivity. 2. Clonal analysis: Isolate and expand single-cell clones to assess heterogeneity in drug response. 3. Genotyping: Sequence key genes associated with resistance (e.g., EGFR, KRAS, BRAF, PIK3CA) in the parental cell line. |
| Gradual Loss of Drug Efficacy Over Time | Acquired Resistance: Prolonged exposure to the EGFR TKI can lead to the selection and expansion of cells that have developed resistance mechanisms. | 1. Establish a resistant cell line: Continuously culture the sensitive parental cell line in the presence of increasing concentrations of the EGFR TKI. 2. Molecular profiling: Compare the genomic and proteomic profiles of the resistant and parental cell lines to identify changes (e.g., secondary EGFR mutations, bypass pathway activation). 3. Functional assays: Assess the activity of downstream signaling pathways (e.g., PI3K/AKT, MAPK) in both cell lines. |
| Variable Response to EGFR TKI in a Xenograft Model | Tumor Heterogeneity: The tumor in the animal model may consist of a mixed population of sensitive and resistant cells. | 1. Histological analysis: Examine tumor sections for morphological differences. 2. Single-cell sequencing: Analyze the genetic makeup of individual cells within the tumor to identify different subclones. 3. Combination therapy: Test the efficacy of combining the EGFR TKI with an inhibitor of a potential bypass pathway. |
| Discrepancy Between In Vitro and In Vivo Results | Tumor Microenvironment: Factors in the tumor microenvironment (e.g., growth factors, stromal cells) can contribute to drug resistance. | 1. Co-culture experiments: Grow cancer cells with fibroblasts or other stromal cells to assess their impact on drug sensitivity. 2. Analyze secreted factors: Identify growth factors (e.g., HGF) in the conditioned media of co-cultures that may activate bypass pathways. 3. 3D culture models: Use spheroids or organoids to better mimic the in vivo environment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to first-generation EGFR TKIs (e.g., Gefitinib, Erlotinib)?
A1: The most prevalent mechanism, accounting for approximately 50-60% of cases, is the acquisition of a secondary mutation in the EGFR gene, specifically the T790M "gatekeeper" mutation in exon 20.[4][5][6] This mutation increases the affinity of the receptor for ATP, reducing the competitive binding of the TKI.[2][6] Other mechanisms include:
-
Bypass Pathway Activation: Amplification or activation of other receptor tyrosine kinases (RTKs) such as MET and HER2 can sustain downstream signaling independently of EGFR.[2][4][5]
-
Downstream Mutations: Mutations in genes downstream of EGFR, like KRAS, BRAF, and PIK3CA, can lead to constitutive activation of pro-survival pathways.[2][4]
-
Histologic Transformation: In a smaller subset of cases, the tumor can transform into a different histology, such as small cell lung cancer (SCLC), which is less dependent on EGFR signaling.[2][4]
Q2: How can I detect the EGFR T790M mutation in my resistant cell line or tumor sample?
A2: Several methods can be employed to detect the T790M mutation:
-
Sanger Sequencing: A traditional method, but it may not be sensitive enough to detect low-frequency mutations.
-
Real-Time PCR (qPCR): Allele-specific PCR assays are highly sensitive for detecting known point mutations.
-
Next-Generation Sequencing (NGS): Provides comprehensive information on a wide range of mutations and can detect low-frequency alleles.
-
Digital Droplet PCR (ddPCR): Offers high sensitivity and quantification of mutant alleles. For clinical samples, liquid biopsies analyzing circulating tumor DNA (ctDNA) are increasingly used for T790M detection.[4]
Q3: What are some strategies to overcome T790M-mediated resistance?
A3: The development of third-generation EGFR TKIs, such as osimertinib (B560133), has been a major advancement. These inhibitors are designed to potently inhibit EGFR with the T790M mutation while sparing the wild-type receptor, thereby reducing toxicity.[3] For experimental purposes, combination therapies targeting downstream pathways or parallel signaling cascades can also be explored.
Q4: My cells are resistant to a third-generation EGFR TKI. What are the likely resistance mechanisms?
A4: Resistance to third-generation TKIs like osimertinib is an emerging challenge. The most common on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain, which prevents the covalent binding of the inhibitor.[3][6] Off-target resistance mechanisms are also frequently observed and include:
-
MET amplification[6]
-
HER2 amplification[5]
-
Mutations in KRAS, BRAF, and PIK3CA[3]
-
Cell cycle gene amplifications (CDK4/6, CCNE1)[3]
Quantitative Data Summary
Table 1: Frequency of Acquired Resistance Mechanisms to First-Generation EGFR TKIs
| Resistance Mechanism | Frequency | Reference |
| EGFR T790M Mutation | 50-60% | [4][5][6] |
| MET Amplification | ~5% | [5] |
| HER2 Amplification | ~12% | [5] |
| PIK3CA Mutations | ~5% | [5] |
| Small Cell Lung Cancer Transformation | ~3-14% | [4] |
| BRAF Mutations | ~1% | [4] |
Table 2: IC50 Values of Different EGFR TKIs against EGFR Mutations
| Compound | EGFR WT (nM) | EGFR L858R (nM) | EGFR L858R/T790M (nM) | Reference |
| Gefitinib | >1000 | 20-50 | >5000 | N/A |
| Erlotinib | >1000 | 20-100 | >5000 | N/A |
| Osimertinib | 200-500 | <15 | <15 | N/A |
(Note: IC50 values are approximate and can vary between different cell lines and assay conditions. Researchers should determine these values empirically.)
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of an EGFR TKI on cancer cells.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the EGFR TKI for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
2. Western Blotting for Signaling Pathway Analysis
-
Objective: To assess the phosphorylation status of key proteins in the EGFR signaling pathway.
-
Methodology:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat the cells with the EGFR TKI at a specified concentration for various time points (e.g., 0, 1, 6, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Actin).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imipridones and Dopamine Receptor Antagonism in the Therapeutic Management of Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PD 168568 Cytotoxicity Assessment in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of PD 168568, a potent and selective D4 dopamine (B1211576) receptor antagonist, in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective antagonist for the D4 dopamine receptor. Its primary mechanism of action is to block the binding of dopamine to the D4 receptor, thereby inhibiting its downstream signaling. The D4 receptor is a G protein-coupled receptor (GPCR) that typically couples to Gαi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Q2: In which non-target cells might I expect to see effects of this compound?
While the D4 dopamine receptor is most prominently expressed in the central nervous system, studies have shown its presence in various peripheral tissues and cells. Therefore, you might observe effects in non-neuronal cells such as:
-
Adipocytes (fat cells): D4 receptors are expressed in human adipocytes and are involved in regulating lipid and glucose metabolism.[1][2]
-
Pancreatic β-cells: These cells, responsible for insulin (B600854) secretion, express D2-like dopamine receptors, including D4, which can modulate insulin release.[3][4][5][6]
-
Adrenal gland cells: The adrenal gland is another peripheral tissue where D4 receptor mRNA has been detected.
-
Immune cells: Some immune cells may also express dopamine receptors, which can play a role in immunomodulation.
It is crucial to verify the expression of the D4 receptor in your specific non-target cell line of interest before initiating cytotoxicity studies.
Q3: What are the expected cytotoxic effects of this compound in non-target cells?
The cytotoxic effects of this compound in non-target cells are not extensively documented in publicly available literature. However, one study on glioblastoma neural stem cells (a cancer cell line) reported an IC50 value (the concentration at which 50% of cell growth is inhibited) in the range of 25–50 µM.[7] The effect on healthy, non-target cells is expected to be lower, but this needs to be empirically determined for each cell type. Potential mechanisms of cytotoxicity could be linked to the disruption of normal cellular processes regulated by D4 receptor signaling.
Q4: Which cytotoxicity assays are recommended for evaluating the effects of this compound?
Standard colorimetric and luminescence-based cytotoxicity assays are suitable for assessing the effects of this compound. Commonly used assays include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
ATP-based Assays: Measure the amount of ATP present, which is an indicator of metabolically active cells.
It is advisable to use at least two different assays based on distinct principles to confirm your results and rule out potential assay-specific artifacts.
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cytotoxicity assay.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension thoroughly before and during plating to prevent cell settling.
-
-
Possible Cause: Edge effects.
-
Solution: To minimize evaporation from the outer wells of the microplate, which can concentrate the compound and affect cell growth, it is recommended to fill the peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and not use them for experimental data.
-
-
Possible Cause: Compound precipitation.
-
Solution: this compound, like many small molecules, may have limited solubility in aqueous solutions. Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. Prepare fresh dilutions for each experiment and consider using a lower top concentration if precipitation is observed.
-
Issue 2: Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH).
-
Possible Cause: Different mechanisms of cell death.
-
Solution: MTT assays measure metabolic activity and are sensitive to changes in mitochondrial function, which may occur earlier in apoptosis. LDH assays measure membrane integrity, which is compromised in later stages of apoptosis and necrosis. A decrease in MTT signal without a significant increase in LDH release might suggest cytostatic effects (inhibition of proliferation) rather than immediate cytotoxicity. Consider performing a time-course experiment to capture different stages of cell death.
-
-
Possible Cause: Assay interference.
-
Solution: The chemical structure of this compound could potentially interfere with the assay chemistry. To test for this, run a cell-free control where the compound is added to the assay reagents in the absence of cells. If a signal is generated, it indicates direct interference, and an alternative assay should be considered.
-
Issue 3: No significant cytotoxicity observed even at high concentrations.
-
Possible Cause: Low or no D4 receptor expression.
-
Solution: Verify the expression of the D4 dopamine receptor in your chosen non-target cell line using techniques like RT-qPCR or Western blotting. If the receptor is not expressed, the cells are unlikely to be directly affected by a selective D4 antagonist.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: The cytotoxic effects of the compound may be time-dependent. Extend the incubation period (e.g., from 24 hours to 48 or 72 hours) to allow for potential long-term effects on cell viability.
-
-
Possible Cause: Cell line resistance.
-
Solution: Some cell lines may have intrinsic resistance mechanisms. Consider using a positive control compound known to induce cytotoxicity in your cell line to ensure the assay is performing as expected.
-
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and other selective D4 dopamine receptor antagonists. Data for this compound in a wide range of non-target cells is limited in the public domain; therefore, data from other D4 antagonists on relevant cell types is included for comparative purposes.
| Compound | Cell Line | Cell Type | Assay | IC50 (µM) | Reference |
| This compound | Glioblastoma Neural Stem Cells (GNS) | Cancer Stem Cell | Cell Viability | 25 - 50 | [7] |
| L-741,742 | Glioblastoma Neural Stem Cells (GNS) | Cancer Stem Cell | Cell Viability | 1.5 - 6.2 | [7] |
| L-745,870 | Glioblastoma Neural Stem Cells (GNS) | Cancer Stem Cell | Cell Viability | 3.1 - 6.2 | [7] |
| PNU 96415E | Glioblastoma Neural Stem Cells (GNS) | Cancer Stem Cell | Cell Viability | 6.25 | [7] |
| Compound 24 | T98, U251 | Glioblastoma | Cell Viability | ~10 | [8][9] |
| Compound 29 | T98, U251 | Glioblastoma | Cell Viability | ~10 | [8][9] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is adapted for assessing the effect of a GPCR antagonist on cell viability.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Target cells in culture
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include appropriate controls:
-
Untreated control: Cells with medium only.
-
Vehicle control: Cells with medium containing the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound.
-
Blank: Medium only (no cells).
-
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: (Absorbance of treated cells / Absorbance of vehicle control) x 100.
-
Protocol 2: LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound stock solution
-
Target cells in culture
-
Complete culture medium
-
96-well flat-bottom plates
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Lysis buffer (provided in the kit or 1% Triton X-100)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed cells and treat them with this compound.
-
-
Controls:
-
In addition to the controls in the MTT assay, include a Maximum LDH Release control by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's protocol.
-
Add the reaction mixture to each well containing the supernatant.
-
-
Incubation:
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually around 30 minutes), protected from light.
-
-
Stop Reaction and Measure Absorbance:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength (e.g., 680 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (from the reference wavelength) from the primary wavelength readings.
-
Calculate the percentage of cytotoxicity using the following formula: ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) x 100.
-
Spontaneous LDH release: LDH activity in the supernatant of untreated cells.
-
Maximum LDH release: LDH activity in the supernatant of cells treated with lysis buffer.
-
-
Visualizations
Caption: D4 dopamine receptor signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Caption: Troubleshooting logic for unexpected results in cytotoxicity assays with this compound.
References
- 1. Dopamine Receptors in Human Adipocytes: Expression and Functions | PLOS One [journals.plos.org]
- 2. Dopamine Receptors in Human Adipocytes: Expression and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine D2-like receptors are expressed in pancreatic beta cells and mediate inhibition of insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine Synthesis and D3 Receptor Activation in Pancreatic β-Cells Regulates Insulin Secretion and Intracellular [Ca2+] Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New roles for dopamine D2 and D3 receptors in pancreatic beta cell insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New roles for dopamine D2 and D3 receptors in pancreatic beta cell insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
Inconsistent results with PD 168568 treatment
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals using PD 168568. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guide
This guide addresses common problems that can lead to inconsistent results with this compound treatment.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect on cell viability/proliferation | 1. Suboptimal Compound Concentration: The concentration of this compound may be too low to elicit a response or so high that it causes non-specific toxicity. 2. Compound Instability or Degradation: this compound may not be stable under the specific experimental conditions (e.g., prolonged incubation, exposure to light). 3. Low Receptor Expression: The target cells may have low or no expression of the dopamine (B1211576) D4 receptor (DRD4). 4. Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the media can influence cellular response. | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range. A good starting point for glioblastoma stem cells is 25-50 µM.[1] 2. Fresh Preparation & Proper Storage: Prepare fresh working solutions of this compound for each experiment from a frozen stock. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light. 3. Verify DRD4 Expression: Confirm DRD4 expression in your cell line at the protein level (e.g., Western blot, flow cytometry) or mRNA level (e.g., RT-qPCR). 4. Standardize Protocol: Maintain consistent cell seeding densities, use cells within a specific passage number range, and ensure consistent serum concentrations across experiments. |
| High Variability Between Replicates | 1. Inaccurate Pipetting: Small volumes of concentrated stock solutions can be difficult to pipette accurately. 2. Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results. 3. Edge Effects in Multi-well Plates: Wells on the edge of the plate are more prone to evaporation, leading to changes in compound concentration. | 1. Serial Dilutions: Perform serial dilutions to reach the final working concentration. Use calibrated pipettes and proper pipetting techniques. 2. Homogenize Cell Suspension: Ensure the cell suspension is thoroughly mixed before seeding to get a uniform cell number in each well. 3. Plate Layout: Avoid using the outer wells of the plate for treatment groups. Fill them with sterile PBS or media to maintain humidity. |
| Unexpected Off-Target Effects | 1. High Compound Concentration: At high concentrations, the selectivity of this compound for the D4 receptor over D2 and D3 receptors may decrease.[1] 2. Interaction with Other Signaling Pathways: The cellular phenotype may be a result of unintended interactions with other signaling cascades. | 1. Use Lowest Effective Concentration: Use the lowest concentration of this compound that gives the desired on-target effect, as determined from your dose-response curve. 2. Include Control Compounds: Use a structurally unrelated DRD4 antagonist to confirm that the observed phenotype is specific to DRD4 inhibition. |
| Compound Precipitation in Culture Media | 1. Poor Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture media.[2][3][4][5] 2. High Final Concentration of Organic Solvent: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high, causing the compound to precipitate when added to the aqueous media. | 1. Proper Solubilization Technique: Ensure the compound is fully dissolved in the organic solvent before preparing the working solution. Gentle warming or vortexing may aid dissolution.[3] 2. Limit Solvent Concentration: Keep the final concentration of the organic solvent in the cell culture media to a minimum, typically below 0.5%. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the dopamine D4 receptor (DRD4).[1] In the context of glioblastoma, inhibition of DRD4 by this compound has been shown to impede autophagic flux, which in turn inhibits the proliferation and survival of glioblastoma stem cells.[1]
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored as a solid at -20°C for long-term storage. Stock solutions, typically prepared in an organic solvent like DMSO, should be stored in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Q3: How should I prepare a stock solution of this compound?
A3: A common method for preparing stock solutions of small molecules for cell culture is to dissolve the compound in a sterile, high-purity organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] For example, to make a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. Ensure the compound is completely dissolved before making further dilutions in your cell culture medium.
Q4: What is the selectivity profile of this compound?
A4: this compound is highly selective for the dopamine D4 receptor. Its binding affinity (Ki) for the D4 receptor is significantly higher than for the D2 and D3 receptors.
| Receptor | Ki (nM) |
| Dopamine D4 | 8.8[1] |
| Dopamine D2 | 1842[1] |
| Dopamine D3 | 2682[1] |
Q5: Are there known off-target effects of this compound?
A5: While this compound is highly selective for the D4 receptor, like any pharmacological agent, the potential for off-target effects exists, especially at higher concentrations.[1] It is crucial to perform dose-response experiments and use appropriate controls to validate that the observed effects are due to the on-target activity of the compound.
Experimental Protocols & Visualizations
Experimental Protocol: In Vitro Treatment of Glioblastoma Stem Cells with this compound
This protocol provides a general framework for treating glioblastoma stem cells (GSCs) with this compound.
1. Cell Culture:
- Culture GSCs in a serum-free neural stem cell medium supplemented with EGF and FGF.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Plate GSCs at a density of 5,000 cells/well in a 96-well plate for viability assays.
2. Preparation of this compound Working Solution:
- Prepare a 10 mM stock solution of this compound in DMSO.
- On the day of the experiment, thaw an aliquot of the stock solution and perform serial dilutions in the cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
- Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
3. Treatment:
- Remove the old medium from the plated cells and add the medium containing the different concentrations of this compound or the vehicle control.
- Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Assessment of Cell Viability:
- After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
5. Data Analysis:
Normalize the viability of the treated cells to the vehicle-treated control cells.
Plot the results as a dose-response curve to determine the IC50 value.
Experimental workflow for this compound treatment. Signaling Pathway: this compound in Glioblastoma Stem Cells
This compound, as a dopamine D4 receptor antagonist, is proposed to inhibit the proliferation and survival of glioblastoma stem cells by impeding autophagic flux.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 3. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 5. WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same - Google Patents [patents.google.com]
Technical Support Center: PD 168568 Oral Formulation for Rats
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of PD 168568 for oral administration in rats. The following information is designed to address common challenges and provide clear, actionable protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting vehicle for the oral formulation of this compound in rats?
A1: For a compound like this compound, which is a dihydrochloride (B599025) salt, a good starting point for an oral formulation is sterile water or a 0.5% (w/v) aqueous solution of carboxymethyl cellulose (B213188) (CMC). Aqueous vehicles are generally well-tolerated in rats.[1] However, the optimal vehicle will depend on the required dose concentration and the solubility of your specific batch of this compound.
Q2: How can I improve the solubility of this compound in an aqueous vehicle?
A2: If this compound exhibits poor solubility in water, you can try the following approaches:
-
Sonication: Use a bath or probe sonicator to aid in the dissolution of the compound.
-
pH adjustment: Since this compound is a dihydrochloride salt, its solubility is likely pH-dependent. Cautious adjustment of the pH may improve solubility, but care must be taken to ensure the pH of the final formulation is physiologically compatible for oral administration in rats.
-
Co-solvents: While less ideal for in vivo studies due to potential toxicity, small amounts of co-solvents like ethanol (B145695) or DMSO could be tested. However, their use should be minimized and justified, and appropriate vehicle control groups must be included in your study.
-
Suspending agents: If the compound does not fully dissolve, creating a homogenous suspension using agents like 0.5% carboxymethyl cellulose (CMC) or tragacanth is a common practice.[1]
Q3: What is the maximum recommended volume for oral gavage in rats?
A3: The generally accepted maximum volume for a single oral gavage administration in rats is 10 mL/kg of body weight.[1] It is crucial to accurately determine the body weight of each animal before dosing to calculate the correct volume.
Q4: How should I store the prepared this compound formulation?
A4: Prepared formulations should ideally be used immediately. If short-term storage is necessary, it is recommended to store the formulation at 2-8°C and protect it from light. A stability study is recommended to determine how long the formulation can be stored before use. The solid form of this compound dihydrochloride should be stored at 0-4°C for short-term and -20°C for long-term storage, kept dry and in the dark.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution/suspension. | Saturation limit exceeded or temperature change. | - Increase the volume of the vehicle to lower the concentration. - Prepare the formulation fresh before each use. - If using a suspension, ensure vigorous and consistent mixing (e.g., vortexing) immediately before each administration. |
| Inconsistent results between animals. | Inhomogeneous formulation. | - If using a suspension, ensure it is uniformly mixed before drawing each dose. - Consider if the compound is degrading in the formulation; if so, prepare it more frequently. |
| Adverse effects in animals (e.g., distress, weight loss). | Vehicle intolerance or compound toxicity. | - Ensure the gavage technique is correct to avoid injury.[3] - Run a vehicle-only control group to assess for any effects of the formulation components.[4] - Consider reducing the dose or concentration of the compound. |
| Difficulty in administering the full dose due to viscosity. | High concentration of suspending agent. | - Try a lower concentration of the suspending agent (e.g., 0.25% CMC). - Gently warm the formulation to reduce viscosity, ensuring the compound is heat-stable. |
Experimental Protocols
Protocol 1: Preparation of this compound in 0.5% Carboxymethyl Cellulose (CMC)
This protocol describes the preparation of a 1 mg/mL suspension of this compound. The concentration can be adjusted based on the required dose.
Materials:
-
This compound dihydrochloride
-
Carboxymethyl cellulose (sodium salt, low viscosity)
-
Sterile water for injection
-
Sterile glass beaker or conical tube
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Spatula
Procedure:
-
Prepare the 0.5% CMC vehicle:
-
Weigh out 0.5 g of CMC.
-
In a sterile beaker, slowly add the CMC to 100 mL of sterile water while continuously stirring with a magnetic stirrer.
-
Cover the beaker and continue to stir until the CMC is fully dissolved and the solution is clear. This may take several hours.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound dihydrochloride. For a 1 mg/mL concentration in 10 mL of vehicle, weigh 10 mg.
-
Add the weighed this compound to a sterile tube.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining volume of the 0.5% CMC vehicle while vortexing or stirring to ensure a homogenous suspension.
-
-
Administration:
-
Before each administration, vortex the suspension vigorously to ensure uniformity.
-
Administer to rats via oral gavage at the appropriate volume based on their body weight.
-
Vehicle Properties
| Vehicle | Typical Concentration | Properties | Considerations |
| Sterile Water | N/A | Simple, well-tolerated. | Suitable for water-soluble compounds. |
| 0.9% Saline | 0.9% (w/v) | Isotonic, well-tolerated. | Suitable for salt forms of compounds. |
| 0.5% Methylcellulose | 0.5% (w/v) | Viscous, good for suspensions. | May affect gastrointestinal motility. |
| 0.5% Carboxymethyl Cellulose (CMC) | 0.5% (w/v) | Viscous, commonly used for suspensions.[1] | Can have minor effects on some physiological parameters.[1] |
| Corn Oil | N/A | For highly lipophilic compounds.[1] | Can have physiological effects and may not be suitable for all studies.[1] |
Visualizations
Caption: Workflow for the preparation and administration of this compound oral formulation.
Caption: Decision tree for troubleshooting common issues with oral formulations.
References
Validation & Comparative
A Comparative Guide to the D4 Receptor Antagonists: PD 168568 vs. L-745,870
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent dopamine (B1211576) D4 receptor antagonists, PD 168568 and L-745,870. The information presented herein is curated from publicly available experimental data to assist researchers in selecting the appropriate tool compound for their studies.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities of this compound and L-745,870 for the human dopamine D4, D2, and D3 receptors. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | D4 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| This compound | 8.8[1] | 1842[2][1] | 2682[2][1] | ~209 | ~305 |
| L-745,870 | 0.43 - 0.51 | 960[3] | 2300[3] | >2000[3] | >4500 |
Note: Ki values represent the inhibition constant, with lower values indicating higher binding affinity. The selectivity ratio is calculated by dividing the Ki for the off-target receptor (D2 or D3) by the Ki for the target receptor (D4).
In Vitro Functional Antagonism
L-745,870 has been characterized as a functional antagonist at the D4 receptor. In vitro studies have demonstrated its ability to reverse the effects of dopamine-mediated signaling cascades. Specifically, L-745,870 was shown to reverse dopamine-mediated inhibition of adenylate cyclase and stimulation of [35S]GTPγS binding in cells expressing the human D4 receptor[3]. While this compound is described as a potent and selective D4 antagonist, specific in vitro functional data from assays such as GTPγS or cAMP inhibition are not as readily available in the reviewed literature[2][1]. However, its in vivo activity, such as the inhibition of amphetamine-stimulated locomotor activity, supports its antagonist properties[1].
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of published findings. Below are generalized protocols for the primary assays used to characterize D4 receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of test compounds for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [3H]spiperone).
-
Test compounds (this compound, L-745,870) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of Gi/o-coupled receptors, such as the D4 receptor, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor stimulation. Antagonists are assessed by their ability to block agonist-stimulated [35S]GTPγS binding.
Objective: To determine the functional antagonist activity of test compounds at the D4 receptor.
Materials:
-
Cell membranes from cells expressing the human dopamine D4 receptor.
-
Dopamine (agonist).
-
Test compounds (antagonists) at various concentrations.
-
[35S]GTPγS.
-
GDP.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and 1 mM EDTA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate the cell membranes with the test compound (antagonist) and GDP.
-
Add a fixed concentration of dopamine (agonist) to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C) to allow for [35S]GTPγS binding.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
The ability of the antagonist to inhibit the agonist-stimulated increase in [35S]GTPγS binding is quantified to determine its potency (IC50 or Kb).
cAMP Inhibition Assay
This functional assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cyclic AMP (cAMP) production, a downstream effect of D4 receptor activation.
Objective: To determine the functional potency (IC50) of a D4 receptor antagonist.
Materials:
-
Whole cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Dopamine (agonist).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (antagonists) at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Pre-treat the cells with various concentrations of the test compound (antagonist).
-
Stimulate the cells with a fixed concentration of dopamine (agonist) in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, allowing for a measurable inhibition by the activated D4 receptor.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit.
-
The ability of the antagonist to reverse the dopamine-induced decrease in forskolin-stimulated cAMP levels is measured to determine its IC50 value.
Mandatory Visualization
Below are diagrams illustrating key concepts related to D4 receptor antagonism.
References
A Comparative Guide to Dopamine D4 Receptor Antagonists: PD 168568, L-745,870, and Fananserin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine (B1211576) D4 receptor antagonist PD 168568 with two other well-characterized D4 antagonists, L-745,870 and fananserin (B1672049). The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate compound for their specific investigative needs.
Data Presentation: Quantitative Comparison of D4 Antagonists
The following table summarizes the in vitro receptor binding affinities (Ki) of this compound, L-745,870, and fananserin for the dopamine D2, D3, and D4 receptors. Lower Ki values indicate higher binding affinity.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 vs D2 Selectivity | D4 vs D3 Selectivity |
| This compound | 8.8[1][2] | 1842[1][2] | 2682[1][2] | ~209-fold | ~305-fold |
| L-745,870 | 0.43[3] | >1000 | >1000 | >2000-fold[3] | >2000-fold |
| Fananserin | 2.93[4][5] | 726[5] | Not widely reported | ~248-fold | Not applicable |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of the test compounds for the human dopamine D2, D3, and D4 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human recombinant dopamine D2, D3, or D4 receptors (e.g., HEK293 or CHO cells).[6]
-
Radioligand: Typically [3H]spiperone or [3H]N-methylspiperone.[3][6]
-
Test compounds: this compound, L-745,870, fananserin.
-
Non-specific binding control: A high concentration of a non-labeled ligand (e.g., haloperidol (B65202) or clozapine).[7]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.
-
The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters, which represents the amount of bound radioligand, is measured using a scintillation counter.
-
Competition binding curves are generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[35S]GTPγS Binding Assay
This functional assay measures the ability of a compound to act as an agonist or antagonist by quantifying G-protein activation.
Objective: To determine the functional antagonist activity of the test compounds at the dopamine D4 receptor.
Materials:
-
Cell membranes expressing the dopamine D4 receptor.
-
[35S]GTPγS (a non-hydrolyzable analog of GTP).[8]
-
Dopamine (agonist).
-
Test compounds (this compound, L-745,870, fananserin).
-
Assay buffer containing GDP.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with the test compound (potential antagonist) at various concentrations.
-
Dopamine (agonist) is then added to stimulate the D4 receptors.
-
[35S]GTPγS is added to the mixture. Upon receptor activation by the agonist, the Gα subunit of the G-protein exchanges GDP for GTP (or in this case, [35S]GTPγS).[8]
-
The incubation is carried out for a specific time at a controlled temperature.
-
The reaction is stopped, and the amount of [35S]GTPγS bound to the Gα subunits is measured, typically by scintillation counting after filtration.
-
Antagonist activity is determined by the ability of the test compound to inhibit the dopamine-stimulated increase in [35S]GTPγS binding.
-
Dose-response curves are generated to determine the potency of the antagonist (IC50 or Kb).
β-Arrestin Recruitment Assay
This assay measures another aspect of receptor activation and is particularly useful for identifying biased ligands.
Objective: To assess the ability of the test compounds to block dopamine-induced β-arrestin recruitment to the D4 receptor.
Materials:
-
A cell line co-expressing the dopamine D4 receptor and a β-arrestin fusion protein (e.g., fused to a reporter enzyme or fluorescent protein).
-
Dopamine (agonist).
-
Test compounds (this compound, L-745,870, fananserin).
-
A detection system appropriate for the reporter used (e.g., a luminometer or fluorescence plate reader).
Procedure:
-
The engineered cells are plated in a microplate.
-
The cells are pre-incubated with various concentrations of the test compound.
-
Dopamine is added to the wells to stimulate the D4 receptors.
-
Upon receptor activation, β-arrestin is recruited to the intracellular domains of the receptor.[9]
-
The proximity of the receptor and β-arrestin, due to recruitment, is detected by a signal generated by the reporter system (e.g., enzyme complementation, BRET, or FRET).
-
The antagonist activity of the test compound is measured by its ability to inhibit the dopamine-induced signal.
-
Dose-response curves are constructed to determine the antagonist's potency.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Caption: Dopamine D4 receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Caption: Functional assay workflow (GTPγS & β-Arrestin).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. db.cngb.org [db.cngb.org]
- 6. mdpi.com [mdpi.com]
- 7. Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PD 168568: A Comparative Analysis of its Selectivity for Dopamine D4 over D2 and D3 Receptors
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity and selectivity of PD 168568 for the dopamine (B1211576) D4 receptor over the D2 and D3 receptor subtypes. The data presented is intended for researchers, scientists, and professionals in the field of drug development and neuroscience to facilitate an objective evaluation of this compound's pharmacological profile.
Quantitative Binding Affinity Data
The selectivity of this compound for the dopamine D4 receptor has been quantitatively assessed through radioligand binding assays. The binding affinity is expressed as the inhibition constant (Ki), which indicates the concentration of the compound required to inhibit 50% of the radioligand binding. A lower Ki value corresponds to a higher binding affinity.
The parent compound, this compound (also known as A-412997), demonstrates a significant preference for the D4 receptor compared to the D2 and D3 receptors.[1] In competition binding assays using [³H]N-methylspiperone, this compound showed a 115-fold higher affinity for the D4 receptor over the D2 receptor and a 31-fold higher affinity over the D3 receptor.[1]
| Compound | Receptor | Radioligand | Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| This compound (A-412997) | Dopamine D4 | [³H]N-methylspiperone | 4.3 | ~115-fold | ~31-fold |
| This compound (A-412997) | Dopamine D2 | [³H]N-methylspiperone | 495 | - | - |
| This compound (A-412997) | Dopamine D3 | [³H]N-methylspiperone | 134 | - | - |
Experimental Protocols
The determination of the binding affinities of this compound was achieved through competitive radioligand binding assays. The following is a detailed protocol representative of the methodology employed in such studies.
Radioligand Binding Assay Protocol
1. Membrane Preparation:
-
Membranes are prepared from cell lines stably expressing the human dopamine D2, D3, or D4 receptors.
-
Cells are harvested and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, the radioligand ([³H]N-methylspiperone), and varying concentrations of the unlabeled test compound (this compound).
-
A constant concentration of the radioligand is used, typically at or near its dissociation constant (Kd) for the respective receptor.
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., haloperidol (B65202) or butaclamol).
3. Filtration and Detection:
-
Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand-receptor complexes from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The filters are then dried, and the amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression analysis to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Dopamine D4 Receptor Signaling Pathway
Dopamine D4 receptors, like other D2-like receptors, are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[1] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the α-subunit of the G protein. The activated Gαi/o subunit then dissociates from the βγ-subunits and proceeds to inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream target proteins.
Caption: Dopamine D4 Receptor Signaling Pathway.
Experimental Workflow for Receptor Selectivity Validation
The process of validating the selectivity of a compound like this compound involves a systematic workflow. This begins with the preparation of cellular materials expressing the target receptors, followed by the execution of competitive binding assays, and concludes with data analysis to determine the binding affinities and selectivity ratios.
Caption: Experimental workflow for determining receptor selectivity.
References
Comparative Analysis of PD 168568: A Guide to Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of PD 168568 with other related receptors. The data presented is intended to assist researchers in evaluating the selectivity and potential off-target effects of this compound. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for the key experiments are provided.
Overview of this compound
This compound is recognized as a potent and selective antagonist for the dopamine (B1211576) D4 receptor. Its high affinity for the D4 receptor makes it a valuable tool in neuroscience research, particularly in studies related to psychiatric and neurodegenerative disorders where the D4 receptor is implicated. However, a thorough understanding of its interaction with other receptors is crucial for interpreting experimental results and predicting potential in vivo effects.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound has been primarily characterized by its binding affinity (Ki) for dopamine receptor subtypes. The following table summarizes the available quantitative data.
| Receptor | Ki (nM) |
| Dopamine D4 | 8.8[1] |
| Dopamine D2 | 1842[1] |
| Dopamine D3 | 2682[1] |
Lower Ki values indicate a higher binding affinity.
This data clearly demonstrates the high selectivity of this compound for the D4 receptor over the D2 and D3 subtypes. The significantly higher Ki values for D2 and D3 receptors suggest a much lower likelihood of direct interaction with these receptors at concentrations where this compound is effective at the D4 receptor.
Experimental Protocols
The binding affinity data presented in this guide was obtained through radioligand binding assays. Below is a detailed methodology for a typical competitive radioligand binding assay used to determine the Ki values.
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Receptor Source: Cell membranes or tissue homogenates expressing the receptor of interest (e.g., human dopamine D2, D3, or D4 receptors expressed in HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]-spiperone for D2-like receptors).
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation:
-
Cells expressing the target receptor are harvested and homogenized in a cold buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kd value).
-
Increasing concentrations of the unlabeled test compound (this compound).
-
For determining non-specific binding, a high concentration of a known, unlabeled ligand for the target receptor is added to a set of wells.
-
For determining total binding, only the radioligand and membranes are added.
-
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with cold wash buffer to remove any unbound radioligand.
-
-
Counting:
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Signaling Pathways and Experimental Workflows
To visualize the context of this compound's action and the experimental process, the following diagrams are provided.
Figure 1: Simplified signaling pathway of the Dopamine D4 receptor and the antagonistic action of this compound.
Figure 2: General workflow for a competitive radioligand binding assay.
Conclusion
The available data strongly supports this compound as a highly selective antagonist for the dopamine D4 receptor, with significantly lower affinity for D2 and D3 receptors. This selectivity profile makes it a precise tool for investigating D4 receptor function. Researchers utilizing this compound should consider this selectivity profile when designing experiments and interpreting data to minimize the potential for off-target effects. Further studies characterizing the binding of this compound against a broader panel of G-protein coupled receptors would provide an even more comprehensive understanding of its pharmacological profile.
References
In Vivo Validation of PD 168568 Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of target engagement for the pan-ErbB inhibitor PD 168568 (also known as CI-1033 or Canertinib). Due to the limited availability of public quantitative in vivo target engagement data for this compound, this guide leverages available preclinical data and draws comparisons with the well-characterized EGFR inhibitors, Erlotinib and Gefitinib (B1684475), to illustrate key concepts and methodologies.
Introduction to this compound and In Vivo Target Engagement
This compound is an irreversible tyrosine kinase inhibitor that targets all four members of the ErbB family of receptors: EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[1] Validating that a drug candidate effectively engages its intended target in a living organism is a critical step in preclinical drug development. For EGFR inhibitors, this typically involves demonstrating the inhibition of receptor phosphorylation and downstream signaling pathways in tumor models, which provides evidence for the drug's mechanism of action and a rationale for clinical evaluation.[2]
Comparative In Vivo Efficacy and Target Engagement
In vivo studies are essential to assess the anti-tumor activity and target modulation of EGFR inhibitors. While direct comparative studies with standardized methodologies are limited, this section summarizes available data from xenograft models.
Data Presentation: Summary of In Vivo Performance
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Target Engagement (pEGFR Inhibition) | Reference |
| This compound (CI-1033) | LoVo & Caco-2 (colorectal) | 20 mg/kg, p.o., daily | Significant tumor growth suppression, especially in combination with radiation. | Inhibition of EGFR and ErbB-2 phosphorylation observed. Dramatic decrease in phospho-ERK 1/2. | [3] |
| Erlotinib | SPC-A-1 (NSCLC) | 4, 12.5, 50 mg/kg, p.o., single dose | Dose-dependent inhibition of tumor growth. | Dose-dependent inhibition of pEGFR. IC50 for pEGFR degradation: 1.80 µg/mL. | [4] |
| Gefitinib | H358R (NSCLC) | Not specified | Increased anti-tumor effect in cisplatin-resistant xenografts. | Inhibition of EGFR, ERK, and AKT phosphorylation in a dose-dependent manner. | [5] |
| Osimertinib | PC-9 (NSCLC) | 10 mg/kg, p.o., daily | Significant tumor regression. | Inhibition of EGFR phosphorylation. | [6] |
Note: The presented data is a summary from different studies and may not be directly comparable due to variations in experimental design.
Key Experimental Protocols for In Vivo Validation
Accurate and reproducible experimental design is paramount for the successful in vivo validation of target engagement. The following are detailed methodologies for key experiments.
Animal Xenograft Studies
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of an EGFR inhibitor.[7]
Materials:
-
Human cancer cell line with known EGFR status (e.g., A431, NCI-H1975)
-
6-8 week old female athymic nude mice
-
Matrigel
-
Sterile PBS
-
Calipers
-
Test compound and vehicle
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during the logarithmic growth phase.
-
Implantation: Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 5 x 10^6 cells into the flank of each mouse.
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control according to the planned dosing regimen (e.g., oral gavage, intraperitoneal injection).
-
Data Collection: Monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
Western Blot Analysis of Tumor Lysates
This protocol details the procedure for analyzing the phosphorylation status of EGFR and downstream signaling proteins in tumor tissue lysates.[8]
Materials:
-
Excised tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-total EGFR, anti-pERK, anti-total ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Tissue Lysis: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., Actin).
Immunohistochemistry (IHC) of Tumor Tissue
This protocol provides a general procedure for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tumor sections to assess protein expression and localization.[9][10][11]
Materials:
-
FFPE tumor sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution to block endogenous peroxidase activity
-
Blocking solution (e.g., normal serum)
-
Primary antibody (e.g., anti-pEGFR)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen substrate
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded ethanol series.
-
Antigen Retrieval: Perform heat-induced epitope retrieval in the appropriate buffer.
-
Peroxidase Blocking: Incubate slides in hydrogen peroxide solution.
-
Blocking: Apply blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody for the recommended time and temperature.
-
Secondary Antibody and Detection: Apply the biotinylated secondary antibody followed by the streptavidin-HRP conjugate.
-
Chromogen Application: Add DAB substrate to visualize the antibody binding (brown precipitate).
-
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through an ethanol series and xylene, and then coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of the staining.
Visualizing Pathways and Workflows
Diagrams are crucial for understanding complex biological processes and experimental procedures.
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo xenograft studies.
Conclusion
The in vivo validation of target engagement is a critical component of preclinical drug development for EGFR inhibitors like this compound. While publicly available quantitative data for this compound is limited, the methodologies outlined in this guide provide a robust framework for assessing its in vivo efficacy and mechanism of action. By employing xenograft models and conducting rigorous pharmacodynamic analyses such as Western blotting and immunohistochemistry, researchers can generate the necessary data to support the clinical translation of novel therapeutic agents. The comparative data from established inhibitors like Erlotinib and Gefitinib serve as valuable benchmarks for these evaluations.
References
- 1. Early phase I data on an irreversible pan-erb inhibitor: CI-1033. What did we learn? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative in vivo immunohistochemistry of epidermal growth factor receptor using a receptor concentration imaging approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocare.net [biocare.net]
- 11. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of PD 168568 and Clozapine on Dopamine D4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key compounds, PD 168568 and clozapine (B1669256), focusing on their interaction with the dopamine (B1211576) D4 receptor. The dopamine D4 receptor, a G protein-coupled receptor (GPCR), is a significant target in the development of therapeutics for neurological and psychiatric disorders. Understanding the nuanced differences in how compounds like this compound and the atypical antipsychotic clozapine engage this receptor is crucial for advancing drug discovery efforts. This document synthesizes experimental data on their binding affinities and functional activities, outlines relevant experimental methodologies, and visualizes key pathways and workflows.
Quantitative Data Summary
The binding affinities of this compound and clozapine for the dopamine D4 receptor, as well as for the related D2 and D3 receptors, have been determined through radioligand binding assays. The data, presented in Table 1, highlights the high affinity and selectivity of this compound for the D4 receptor compared to clozapine.
| Compound | D4 Receptor Ki (nM) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Selectivity (D2/D4) | Selectivity (D3/D4) |
| This compound | 8.8[1][2][3][4] | 1842[1][2][3] | 2682[1][2] | ~209 | ~305 |
| Clozapine | 1.3 - 21[5][6][7] | ~170 - 230 | ~170 | ~8 - 11 | ~8 |
Note: Ki values are compiled from multiple sources and may vary depending on the specific experimental conditions, such as the radioligand and cell system used.
Functional Activity at the D4 Receptor
D4 Receptor Signaling Pathway
Activation of the dopamine D4 receptor initiates a signaling cascade that modulates neuronal activity. The primary pathway involves the inhibition of cAMP production. However, D4 receptor activation can also influence other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound (e.g., this compound or clozapine) for the D4 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Pellet the membrane fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand for the D4 receptor (e.g., [³H]-spiperone), and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of wells should contain the membrane preparation, radioligand, and a high concentration of a known D4 antagonist (e.g., haloperidol).
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
3. Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in a solution like polyethyleneimine to reduce non-specific binding) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound dihydrochloride, D4 antagonist (CAS 210688-56-5) | Abcam [abcam.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychscenehub.com [psychscenehub.com]
A Comparative Guide to PD 168568 and Alternative Tool Compounds for Dopamine D4 Receptor Studies
For researchers, scientists, and drug development professionals investigating the role of the dopamine (B1211576) D4 receptor (D4R) in neurological and psychiatric disorders, the selection of a suitable tool compound is critical. This guide provides a comprehensive comparison of PD 168568, a potent and selective D4R antagonist, with other commercially available and novel tool compounds. The comparison focuses on binding affinity, selectivity, and functional activity, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is an orally active antagonist of the dopamine D4 receptor, characterized by its isoindolinone structure. It exhibits high affinity and selectivity for the D4R over other dopamine receptor subtypes, particularly D2 and D3, making it a valuable tool for elucidating the specific functions of the D4 receptor.
Comparative Analysis of D4 Receptor Tool Compounds
The selection of an appropriate tool compound depends on the specific experimental needs, including the desired level of selectivity and the functional assay system. This section compares this compound with several alternative D4R ligands.
Data Presentation
The following tables summarize the quantitative data for this compound and its alternatives, focusing on binding affinities and functional potencies.
Table 1: Dopamine Receptor Binding Affinities (Ki in nM)
| Compound | D4 | D2 | D3 | D1 | D5 | Selectivity (D2/D4) | Selectivity (D3/D4) |
| This compound | 8.8[1] | 1842[1] | 2682[1] | - | - | ~209 | ~305 |
| L-745,870 | 0.43[2] | 960[2][3] | 2300[2][3] | >10000 | >10000 | ~2233 | ~5349 |
| ML398 | 36[4][5][6][7] | >20,000[4][5][6][7] | >20,000[4][5][6][7] | >20,000[4][5][6][7] | >20,000[4][5][6][7] | >555 | >555 |
| A-412997 (Agonist) | 7.9 (human)[8] | >1000 | >1000 | - | - | >126 | >126 |
| PD 89211 | 3.7[9] | >3000 | >3000 | >3000 | >3000 | >811 | >811 |
| N-Desmethylclozapine | High Affinity[10] | ~100-200[10] | ~50-150[10] | - | - | - | - |
Table 2: Functional Activity of D4 Receptor Ligands
| Compound | Assay Type | Activity | Potency (IC50/EC50 in nM) |
| This compound | Amphetamine-stimulated locomotor activity | Antagonist | - |
| L-745,870 | Adenylate Cyclase Inhibition | Antagonist | Reverses dopamine effect at 100-1000 nM[11] |
| ML398 | Radioligand Displacement | Antagonist | IC50 = 130[4][5][6][7] |
| A-412997 | Calcium Flux | Agonist | EC50 = 28.4[8] |
| cAMP Inhibition | Partial Agonist | EC50 = 2.7[12] | |
| β-arrestin Recruitment | Partial Agonist | EC50 = 473[12] | |
| PD 89211 | [3H]thymidine uptake | Antagonist | IC50 = 2.1[9] |
| N-Desmethylclozapine | Multiple functional assays | Partial Agonist at D2/D3[10][13] | - |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental context, the following diagrams illustrate the key signaling pathways of the D4 receptor and typical experimental workflows.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A-412997 is a selective dopamine D4 receptor agonist in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The discovery of PD 89211 and related compounds: selective dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. N-Desmethylclozapine | C17H17ClN4 | CID 135409468 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reproducibility of PD 168568 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported effects of PD 168568, a potent and selective dopamine (B1211576) D4 receptor antagonist. While a formal multi-laboratory study on the reproducibility of its effects is not publicly available, this document compiles and compares quantitative data from independent research articles to offer insights into the consistency of its pharmacological profile.
Summary of Quantitative Data
The following table summarizes the key quantitative metrics reported for this compound across different studies. This allows for a direct comparison of its binding affinity (Ki) for various dopamine receptor subtypes and its potency (IC50) in a cancer cell line.
| Parameter | Target | Value | Species | Source |
| Ki | Dopamine D4 Receptor | 8.8 nM | Not Specified | [1][2] |
| Ki | Dopamine D2 Receptor | 1842 nM | Not Specified | [1][2] |
| Ki | Dopamine D3 Receptor | 2682 nM | Not Specified | [1][2] |
| IC50 | Glioblastoma Neural Stem Cells | 25-50 µM | Human | [2] |
In Vivo Efficacy
In a preclinical in vivo study, oral administration of this compound at a dose of 3 mg/kg was shown to inhibit amphetamine-stimulated locomotor activity in rats.[1][2] This demonstrates the compound's ability to penetrate the central nervous system and exert a functional effect consistent with dopamine D4 receptor antagonism.
Experimental Protocols
Detailed methodologies are crucial for assessing the reproducibility of experimental findings. Below are the protocols for the key experiments cited in this guide.
Radioligand Binding Assays for Ki Determination
The binding affinities (Ki values) of this compound for dopamine D2, D3, and D4 receptors were likely determined using competitive radioligand binding assays. A standard protocol for such an assay, based on common laboratory practices, would involve the following steps:
-
Membrane Preparation: Membranes are prepared from cells expressing the specific dopamine receptor subtype (D2, D3, or D4).
-
Radioligand: A radiolabeled ligand with known high affinity for the target receptor is used (e.g., [³H]-spiperone for D2/D3/D4 receptors).
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled competitor drug (this compound).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. Unbound ligand is then removed by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability Assay for IC50 Determination in Glioblastoma Stem Cells
The half-maximal inhibitory concentration (IC50) of this compound in glioblastoma neural stem cells was likely determined using a cell viability assay. A typical protocol would be:
-
Cell Culture: Glioblastoma neural stem cells are cultured in appropriate stem cell medium.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
In Vivo Amphetamine-Induced Hyperlocomotion
The in vivo efficacy of this compound was assessed by its ability to inhibit amphetamine-induced hyperlocomotion in rats. A general protocol for this behavioral experiment is as follows:
-
Animals: Male rats are used for the study.
-
Acclimation: Animals are acclimated to the testing environment (e.g., open-field arenas) before the experiment.
-
Drug Administration: this compound is administered orally at a dose of 3 mg/kg. A control group receives a vehicle.
-
Amphetamine Challenge: After a specific pretreatment time, animals are administered amphetamine (e.g., 0.5 mg/kg, intraperitoneally) to induce hyperlocomotion.
-
Locomotor Activity Measurement: Locomotor activity is recorded for a defined period using an automated activity monitoring system.
-
Data Analysis: The total distance traveled or other locomotor parameters are compared between the this compound-treated group and the vehicle-treated control group to determine the inhibitory effect of the compound.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams are provided.
References
D4 Receptor Antagonists in Glioblastoma: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various Dopamine D4 (D4) receptor antagonists in preclinical glioblastoma (GBM) models, supported by experimental data. The growing interest in D4 receptors as a therapeutic target in glioblastoma stems from their role in tumor cell proliferation, survival, and autophagy.[1][2] This guide summarizes key findings on several D4 antagonists, presenting their efficacy, mechanism of action, and the experimental protocols used to evaluate them.
Performance of D4 Antagonists in Glioblastoma Models
Recent preclinical studies have identified several D4 antagonists with potent anti-glioblastoma activity. These compounds have demonstrated the ability to reduce cell viability, induce cell cycle arrest and apoptosis, and even enhance the efficacy of the standard-of-care chemotherapy, temozolomide (B1682018) (TMZ).[1][3] The following tables summarize the in vitro efficacy of various D4 antagonists across different glioblastoma cell lines and patient-derived glioblastoma neural stem cells (GNS).
Table 1: In Vitro Efficacy of Commercially Available D4 Antagonists in GNS Cells
| Antagonist | GNS Cell Line 1 (IC50) | GNS Cell Line 2 (IC50) | GNS Cell Line 3 (IC50) | GNS Cell Line 4 (IC50) | GNS Cell Line 5 (IC50) | GNS Cell Line 6 (IC50) |
| L-741,742 | 1.5 µM | 3.1 µM | 3.1 µM | 6.2 µM | 6.2 µM | 6.2 µM |
| L-745,870 | 3.1 µM | 3.1 µM | 6.2 µM | 6.2 µM | 6.2 µM | 6.2 µM |
| PNU 96415E | 6.25 µM | 6.25 µM | 6.25 µM | 6.25 µM | 6.25 µM | 6.25 µM |
| PD 168568 | 25 µM | 25 µM | 50 µM | 50 µM | 50 µM | 50 µM |
Data extracted from Dolma et al., Cancer Cell, 2016.[3] The IC50 values represent the concentration of the antagonist required to inhibit the growth of 50% of the GNS cells.
Table 2: Effect of Novel D4 Antagonists on Glioblastoma Cell Viability
| Compound | Cell Line | Concentration | Effect on Cell Viability |
| Antagonist 24 | T98 (TMZ-resistant) | 10 µM | Decreased viability |
| U251 (TMZ-sensitive) | 10 µM | Decreased viability | |
| GSC#83 (primary stem cells) | 10 µM | Decreased viability | |
| Biased Ligand 29 | T98 (TMZ-resistant) | 10 µM | Decreased viability |
| U251 (TMZ-sensitive) | 10 µM | Decreased viability | |
| GSC#83 (primary stem cells) | 10 µM | Decreased viability | |
| Antagonist 12 | U87 MG | Dose-dependent | Significant reduction |
| T98G | Dose-dependent | Significant reduction | |
| U251 MG | Dose-dependent | Significant reduction | |
| Antagonist 16 | U87 MG | Dose-dependent | Significant reduction |
| T98G | Dose-dependent | Significant reduction | |
| U251 MG | Dose-dependent | Significant reduction |
Data for compounds 24 and 29 from Pieretti et al., Journal of Medicinal Chemistry, 2022.[4][5] Data for compounds 12 and 16 from MDPI Pharmaceuticals, 2025.[6][7] Notably, compounds 24 and 29 showed a greater reduction in cell viability compared to temozolomide.[4][5] Similarly, compounds 12 and 16 demonstrated higher efficacy in inhibiting cell growth after 48 hours of treatment than temozolomide.[6][7]
Mechanism of Action
The anti-tumor effects of D4 antagonists in glioblastoma models are attributed to several mechanisms:
-
Disruption of Autophagy: D4 antagonists have been shown to disrupt the autophagy-lysosomal pathway, leading to an accumulation of autophagic vacuoles and subsequent cell death.[1][2] This is a key mechanism as autophagy is crucial for the survival and maintenance of cancer stem cells.[3]
-
Cell Cycle Arrest and Apoptosis: Treatment with D4 antagonists induces a G0/G1 phase cell cycle arrest and triggers apoptosis, as evidenced by increased caspase 3/7 activity.[3]
-
Inhibition of Pro-Survival Signaling: These compounds can inhibit the downstream signaling pathways of PDGFRβ, ERK1/2, and mTOR, which are critical for glioblastoma cell proliferation and survival.[2]
-
Increased Reactive Oxygen Species (ROS) Production: The novel antagonists 12 and 16 have been shown to promote an increase in ROS production in glioma cells, contributing to their anti-tumor activity.[6]
Synergistic Effects with Temozolomide
An important finding is the synergistic effect of D4 antagonists with temozolomide. In vitro studies have shown that combining D4 antagonists like L-741,742 and PNU 96415E with TMZ significantly enhances the therapeutic efficacy against GNS cells.[3] This suggests that D4 antagonists could be a valuable addition to the current standard of care for glioblastoma.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental approaches, the following diagrams illustrate the key signaling pathways affected by D4 antagonists and a typical experimental workflow for their evaluation.
Caption: D4 Antagonist Signaling Pathway in Glioblastoma.
Caption: Experimental Workflow for Evaluating D4 Antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols used in the cited studies.
Cell Viability and Growth Assays
-
Sulforhodamine B (SRB) Assay: Used to assess cell density by measuring the cellular protein content.
-
Glioblastoma cells (U87 MG, T98G, and U251 MG) are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of D4 antagonists or temozolomide for 48 hours.
-
Cells are then fixed with trichloroacetic acid, washed, and stained with SRB dye.
-
The protein-bound dye is solubilized with a Tris base solution, and the absorbance is read at a specific wavelength (e.g., 510 nm) to determine cell viability.[6][7]
-
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP as an indicator of metabolically active cells.
-
Glioblastoma neural stem (GNS) cells are plated in 96-well plates.
-
Cells are treated with a range of concentrations of D4 antagonists.
-
After a set incubation period (e.g., 72 hours), CellTiter-Glo® reagent is added to the wells.
-
Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.[3]
-
Cell Cycle Analysis
-
Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry:
-
GNS cells are treated with D4 antagonists for various time points (e.g., 24, 48 hours).
-
Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Fixed cells are treated with RNase A and stained with propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[3]
-
Apoptosis Assay
-
Caspase-Glo® 3/7 Assay:
-
GNS cells are treated with D4 antagonists for a specified duration (e.g., 48 hours).
-
Caspase-Glo® 3/7 reagent is added to the cells, which contains a luminogenic caspase-3/7 substrate.
-
Cleavage of the substrate by activated caspases 3 and 7 generates a luminescent signal.
-
The luminescence is measured and is proportional to the amount of caspase activity, indicating the level of apoptosis.[3]
-
In Vivo Xenograft Models
-
Subcutaneous and Orthotopic Xenografts:
-
Patient-derived GNS cells are implanted either subcutaneously or intracranially into immunodeficient mice.
-
Once tumors are established, mice are treated with D4 antagonists (e.g., L-741,742), temozolomide, or a combination of both, typically via intraperitoneal injection.
-
For subcutaneous models, tumor volume is measured regularly.
-
For orthotopic models, animal survival is monitored.[3]
-
Conclusion
The preclinical data strongly suggest that D4 receptor antagonists are a promising class of therapeutic agents for glioblastoma. They exhibit potent anti-tumor activity through multiple mechanisms and can act synergistically with the current standard of care. The head-to-head comparison reveals that while several commercially available D4 antagonists are effective, newly synthesized compounds show even greater potency in reducing glioblastoma cell viability. Further investigation, particularly in in vivo models and eventually in clinical trials, is warranted to fully elucidate their therapeutic potential for patients with this devastating disease. The distinct mechanisms of action, especially the disruption of autophagy, offer a novel strategy to target the resilient glioblastoma stem cell population.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Dopamine Receptor D4 Impedes Autophagic Flux, Proliferation, and Survival of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Treatment of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of PD 168568: A Guide for Laboratory Professionals
It is imperative to consult your institution's Environmental Health and Safety (EHS) office and adhere to all local, regional, and national regulations regarding chemical waste disposal. [2][3][4][5]
Chemical and Physical Properties
A summary of the known properties of PD 168568 dihydrochloride (B599025) is provided below. Understanding these characteristics is the first step in a comprehensive safety and disposal assessment.
| Property | Value |
| Chemical Name | 3-(2-(4-(3,4-dimethylphenyl)piperazin-1-yl)ethyl)isoindolin-1-one dihydrochloride[1] |
| CAS Number | 1782532-06-2 (dihydrochloride)[1] |
| Molecular Formula | C₂₂H₂₉Cl₂N₃O[1] |
| Molecular Weight | 422.39 g/mol [1] |
| Appearance | Not specified, likely a solid |
| Solubility | Information not readily available |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[1] |
Pre-Disposal Handling and Storage
Proper handling and storage are critical to minimize risks associated with this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[6][7][8]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[8]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and dark place as per the recommended storage conditions.[1]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6][7]
Disposal Procedure Workflow
The disposal of any chemical waste, including this compound, should follow a structured and compliant process. The following diagram illustrates a general workflow for the proper disposal of laboratory chemical waste.
Step-by-Step Disposal Guidance
-
Waste Characterization: Determine if the this compound waste is pure, in solution, or mixed with other materials. This will dictate the appropriate disposal route.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react dangerously.
-
Containment:
-
Solid Waste: Collect solid this compound waste in a designated, leak-proof, and chemically resistant container. Ensure the container is compatible with the chemical.
-
Liquid Waste: If this compound is in a solvent, collect it in a sealed, leak-proof container, leaving adequate headspace to allow for expansion. The container must be compatible with the solvent used.
-
Sharps: Any sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent (if any), the approximate concentration and quantity, and the date of accumulation.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Disposal Request: Follow your institution's procedures to request a waste pickup from the EHS department or their designated hazardous waste contractor.
-
Documentation: Maintain accurate records of the waste generated and its disposal, as required by your institution and regulatory agencies.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and the institutional EHS office immediately.
-
Control: If it is safe to do so, prevent the spread of the spill using appropriate absorbent materials.
-
Cleanup: Cleanup should be performed by trained personnel wearing appropriate PPE. The collected waste from the cleanup must also be disposed of as hazardous waste.[2][9]
By adhering to these general guidelines and consulting with your local safety experts, you can ensure the safe and compliant disposal of this compound and contribute to a secure research environment.
References
- 1. medkoo.com [medkoo.com]
- 2. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 3. Hazardous Waste [epa.ohio.gov]
- 4. Hazardous Waste [dep.wv.gov]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. fishersci.com [fishersci.com]
- 7. lanxess.com [lanxess.com]
- 8. Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]- Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Essential Safety and Operational Guide for Handling PD 168568
This document provides crucial safety and logistical information for the handling and disposal of PD 168568, a potent chemical compound. The following procedural guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following recommendations are based on best practices for handling potent, powdered chemical compounds and information available for analogous substances, such as Tyrphostin AG 1478, a known EGFR tyrosine kinase inhibitor.[1][2][3] It is imperative to consult a qualified safety professional and to obtain the official SDS from the supplier before handling this compound.
I. Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the consistent and correct use of Personal Protective Equipment. Given the potent nature of this compound, a comprehensive PPE strategy is mandatory.
A. Standard Laboratory Attire:
-
Lab Coat: A full-length, long-sleeved lab coat made of a chemically resistant material should be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is required to protect against spills.
-
Long Pants: Full-length pants or equivalent attire should be worn to cover any exposed skin on the lower body.
B. Primary Barriers:
The following table summarizes the essential primary barrier PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Provides a robust barrier against skin contact. Double-gloving is recommended for handling highly potent compounds. |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes, mists, and airborne particles. Standard safety glasses are insufficient. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator | Essential when handling the powdered form of the compound to prevent inhalation of airborne particles. A full-face respirator may be required for large quantities or in case of spills. |
C. Enhanced Protection for High-Risk Procedures:
For procedures with a higher risk of exposure, such as weighing the neat compound or during spill cleanup, enhanced PPE is necessary.
| PPE Component | Specification | Rationale |
| Gloves | Chemically resistant, disposable | In addition to double-gloving, ensure the gloves are rated for the solvents being used. |
| Sleeves | Disposable, chemically resistant | Provides an additional layer of protection for the arms. |
| Face Shield | Full-face shield worn over goggles | Offers an extra layer of protection for the face and neck from splashes. |
| Apron | Chemically resistant, disposable | Protects the torso from spills of larger volumes. |
II. Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize the risk of exposure.
A. Preparation and Weighing:
-
Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Pre-weighing Preparation: Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, etc.) and waste containers are within the containment area.
-
Weighing Procedure:
-
Don all required PPE.
-
Carefully open the container with the compound inside the containment area.
-
Use a dedicated spatula to transfer the desired amount of powder to a weigh boat.
-
Minimize the creation of dust.
-
Securely close the primary container after weighing.
-
Clean any residual powder from the spatula and weighing area with a solvent-moistened wipe. Dispose of the wipe in the designated chemical waste.
-
B. Solution Preparation:
-
Solvent Selection: this compound is often soluble in DMSO.[1] Always consult the product information sheet for recommended solvents.
-
Dissolving the Compound:
-
In the containment area, add the solvent to the vessel containing the weighed this compound.
-
Gently swirl or vortex to dissolve. Avoid splashing.
-
Once dissolved, the risk of airborne particle exposure is significantly reduced. However, appropriate PPE is still required.
-
III. Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
A. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with this compound (gloves, weigh boats, wipes, etc.) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any solvents used for cleaning should be collected in a separate, labeled hazardous liquid waste container.
B. Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with the contents, including the full chemical name ("this compound") and any solvents.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Pickup: Arrange for waste pickup by the institution's environmental health and safety (EHS) department according to established protocols. Do not dispose of any chemical waste down the drain.
IV. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is required.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or involves airborne powder, evacuate the entire lab and contact EHS. For small spills of a solution, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous waste. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then carefully wipe up and place in a sealed waste container. |
V. PPE Selection Workflow
The following diagram outlines the logical workflow for selecting the appropriate level of PPE when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
